molecular formula C6H6ClFN2O2 B2627556 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride CAS No. 2220111-47-5

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride

Katalognummer: B2627556
CAS-Nummer: 2220111-47-5
Molekulargewicht: 192.57
InChI-Schlüssel: JSDSTOXHVSIXSO-QYUSEIPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride is a chemical compound intended for research and development purposes. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult relevant scientific literature and safety data sheets for detailed information on this compound's properties, applications, and handling procedures. The imidazole-acrylic acid scaffold is a structure of interest in medicinal chemistry. Please refer to current research and patent filings for potential specific applications and mechanisms of action, as this information was not available for this exact compound at the time of writing.

Eigenschaften

IUPAC Name

(Z)-2-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h1-3H,(H,8,9)(H,10,11);1H/b5-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDSTOXHVSIXSO-QYUSEIPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=C(C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C(/C(=O)O)\F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific enzymatic inhibitors to map out complex metabolic pathways. 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride (commonly known as α -fluorourocanic acid hydrochloride) is an indispensable pharmacological tool in this domain. By strategically replacing the α -hydrogen of native urocanic acid with a fluorine atom, researchers have engineered a molecule that mimics the native substrate's sterics while fundamentally altering its electronic distribution. This modification yields a highly potent, reversible, and competitive inhibitor of urocanase (urocanate hydratase, EC 4.2.1.49)[1].

This guide details the physicochemical properties, the rational causality behind its synthesis, and self-validating experimental protocols for its application in enzymatic assays.

Molecular Architecture & Physicochemical Profile

The efficacy of α -fluorourocanic acid lies in the unique properties of the fluorine atom. Fluorine is highly electronegative but possesses a Van der Waals radius (1.47 Å) very similar to that of hydrogen (1.20 Å). When urocanase attempts to catalyze the hydration of the α,β -unsaturated double bond, the strongly electron-withdrawing fluorine atom deactivates the alkene toward nucleophilic attack by the enzyme's active site water molecule, effectively stalling the catalytic cycle while maintaining tight active-site binding[1].

Quantitative Data Summary
ParameterValueAnalytical Significance
IUPAC Name (E)-2-Fluoro-3-(1H-imidazol-4-yl)prop-2-enoic acid HClDefines the exact stereochemistry required for biological activity.
Molecular Formula C₆H₅FN₂O₂ • HClCritical for exact stoichiometric calculations in kinetic assays.
Molar Mass 192.57 g/mol Required for formulating precise molarities in inhibitor screening.
Target Enzyme Urocanase (EC 4.2.1.49)The primary target in the histidine catabolism pathway[1].
UV Absorbance ( λmax​ ) 277 nmAllows direct spectrophotometric tracking of the substrate/inhibitor.

Rational Design & Synthesis: The Horner-Wadsworth-Emmons Approach

The synthesis of the α -fluoro analog requires precise control over stereochemistry and protecting group logic. The protocol below utilizes a Horner-Wadsworth-Emmons (HWE) olefination[2], which is specifically chosen over a standard Wittig reaction.

Step-by-Step Synthesis Protocol

Step 1: Protection and Olefination

  • Preparation: Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert argon atmosphere.

  • Carbanion Generation: Dropwise add. Self-Validation: Monitor the reaction for the cessation of hydrogen gas evolution, which visually confirms the complete formation of the stabilized carbanion.

  • Coupling: Add a solution of 1-trityl-1H-imidazole-4-carboxaldehyde in THF to the mixture and stir until complete consumption of the aldehyde is observed via Thin-Layer Chromatography (TLC)[2].

Causality of Experimental Choice: Why use a trityl protecting group? The basic conditions (NaH) required to generate the phosphonate carbanion would prematurely deprotonate the acidic free imidazole N-H, quenching the reagent and aborting the olefination. The bulky trityl group prevents this while directing the reaction to the aldehyde. Furthermore, the HWE reagent is highly stereoselective for the (E)-isomer—the biologically active conformation recognized by urocanase.

Step 2: Deprotection and Salt Formation

  • Hydrolysis: Isolate the intermediate ethyl 2-fluoro-3-(1-trityl-1H-imidazol-4-yl)prop-2-enoate and treat it with 6M aqueous hydrochloric acid (HCl) under reflux for 4 hours.

  • Purification: Cool the mixture and extract with diethyl ether. The organic layer will contain the cleaved triphenylmethanol byproduct.

  • Isolation: Lyophilize the aqueous layer to yield the pure 2-fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride salt.

Causality of Experimental Choice: Why isolate as a hydrochloride salt? The free base of α -fluorourocanic acid is zwitterionic and notoriously difficult to solubilize. The concurrent formation of the hydrochloride salt during the acidic deprotection step ensures the final product is highly water-soluble, which is a strict prerequisite for downstream aqueous enzymatic assays.

synthesis_workflow SM 1-Trityl-(1H)imidazole- 4-carboxaldehyde Reagent Triethyl fluorophosphonoacetate (HWE Olefination) SM->Reagent Intermediate Ethyl 2-fluoro-3-(1-trityl-1H- imidazol-4-yl)prop-2-enoate Reagent->Intermediate Deprotection 1. Acidic Hydrolysis (HCl) 2. Trityl Deprotection Intermediate->Deprotection Product 2-Fluoro-3-(1H-imidazol-4-yl) acrylic acid hydrochloride Deprotection->Product

Fig 1: Synthesis workflow of α-fluorourocanic acid via Horner-Wadsworth-Emmons olefination.

Mechanism of Action: Urocanase Inhibition

In the native metabolic pathway, L-histidine is deaminated by histidine ammonia-lyase (HAL) to form urocanic acid. Urocanase then catalyzes the addition of water across the acrylic double bond to form 4-imidazolone-5-propionate[1].

When α -fluorourocanic acid is introduced, it binds to the urocanase active site with an affinity that rivals or exceeds the native substrate. As demonstrated by , the inhibitor establishes a potent, reversible blockade[1]. Because the hydration mechanism relies on the specific electronic susceptibility of the α,β -unsaturated system, the highly electronegative fluorine atom prevents the formation of the transition state, trapping the enzyme in an unproductive complex[3].

pathway Histidine L-Histidine HAL Histidine ammonia-lyase (HAL) Histidine->HAL Urocanate Urocanic Acid Urocanase Urocanase (EC 4.2.1.49) Urocanate->Urocanase Imidazolone 4-Imidazolone-5-propionate HAL->Urocanate Urocanase->Imidazolone Inhibitor α-Fluorourocanic Acid Inhibitor->Urocanase Competitive Inhibition

Fig 2: Histidine catabolism pathway highlighting competitive inhibition of urocanase.

Self-Validating Experimental Protocol: Enzymatic Assays

To accurately measure the inhibition constant ( Ki​ ) of 2-fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride against urocanase, use the following continuous spectrophotometric assay.

Reagents & Setup:

  • Buffer: 0.1 M Potassium phosphate, pH 7.4.

  • Enzyme: Purified Urocanase (EC 4.2.1.49) from Pseudomonas putida or fluorescens[1][4].

  • Substrate: Native (E)-urocanic acid (0.1 mM to 1.0 mM).

  • Inhibitor: 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride (0.1 µM to 10 µM).

Assay Procedure:

  • Baseline Establishment: Pipette 980 µL of buffer into a UV-transparent quartz cuvette. Add 10 µL of urocanase enzyme and pre-incubate at 25 °C for 5 minutes.

  • Inhibitor Pre-loading: Add 10 µL of the inhibitor solution. Allow 2 minutes for active-site equilibration.

  • Initiation: Add 10 µL of the native urocanic acid substrate.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 277 nm over 3 minutes using a UV-Vis spectrophotometer.

Causality of Experimental Choice: Why monitor at 277 nm? Native urocanic acid features a strong conjugated chromophore ( ϵ277​=18,600M−1cm−1 ). As urocanase catalyzes the hydration of the double bond, the conjugation is broken, and the absorbance plummets. This provides a direct, real-time kinetic readout without the need for secondary coupled enzymes, making the assay inherently self-validating.

Critical Pitfall Warning: Urocanic acid spontaneously photo-isomerizes from the active (E)-isomer to the inactive (Z)-isomer under ambient UV light[2]. To maintain the integrity of the assay, all substrate and inhibitor solutions must be prepared and stored in actinic (amber) glassware.

References

  • Klee, C.B., La John, L.E., Kirk, K.L., & Cohen, L.A. (1977). "2-Fluorourocanic acid, a potent reversible inhibitor of urocanase." Biochemical and Biophysical Research Communications, 75(3), 674-681.

  • BRENDA Enzyme Database. "Information on EC 4.2.1.49 - Urocanate hydratase." Leibniz Institute DSMZ.

  • Luo, C., & Kirk, K.L. (2011). "Synthesis of (E)- and (Z)- α , β -Difluorourocanic Acid." Archive for Organic Chemistry (ARKIVOC), 2011(8), 26-34.

  • Hug, D.H., O'Donnell, P.S., & Hunter, J.K. (1978). "Photoactivation of urocanase in Pseudomonas putida. Role of sulfite in enzyme modification." Journal of Biological Chemistry, 253(21), 7622-7629.

Sources

An In-depth Technical Guide to 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride, a novel compound of significant interest in medicinal chemistry. While a specific Chemical Abstracts Service (CAS) number for this molecule is not yet registered, this document extrapolates its likely chemical properties, outlines a plausible synthetic route, and details essential analytical methodologies for its characterization. Drawing on the known biological activities of related fluoro-imidazole and acrylic acid derivatives, this guide explores the therapeutic potential of the title compound, particularly as an inhibitor of histidine decarboxylase, a key enzyme in inflammatory and allergic responses. This paper serves as a foundational resource for researchers embarking on the synthesis and investigation of this promising molecule.

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the imidazole moiety is a crucial component of many biologically active compounds, including the essential amino acid histidine.[2][3] The convergence of these two structural features in 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride suggests a molecule with significant therapeutic potential. Its structural analogy to histidine and urocanic acid points towards its possible role as an enzyme inhibitor, particularly for enzymes involved in histidine metabolism, such as histidine decarboxylase (HDC).[4][5] Inhibition of HDC can modulate histamine levels, offering a therapeutic avenue for various inflammatory and allergic conditions.[4][6][7]

This guide will provide a detailed exploration of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride, covering its synthesis, analytical characterization, and putative biological significance.

Chemical Properties and Identification

As of the writing of this guide, 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride does not have a designated CAS number. However, based on its constituent parts, we can predict its key physicochemical properties.

PropertyPredicted Value/InformationSource Analogy
Molecular Formula C₆H₆FN₂O₂·HCl-
Molecular Weight 192.58 g/mol -
Appearance Likely a white to off-white solidGeneral property of similar small organic molecules
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOHydrochloride salts of amines are generally water-soluble
pKa The imidazole ring will have a pKa around 6-7, and the carboxylic acid will have a pKa around 2-3.Based on known pKa values for imidazole and acrylic acid

Related CAS Numbers:

  • 2-Fluoro-1H-imidazole: 57212-34-7[8][9]

  • 2-Fluoro-1H-imidazole hydrochloride: 42309-92-2[9]

  • (E)-3-(1H-imidazol-5-yl)acrylic acid: 3465-72-3[10]

  • 2-Fluoroacrylic acid: 430-99-9

Proposed Synthesis Pathway

A plausible synthetic route to 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride can be envisioned through a multi-step process, leveraging established organic chemistry reactions.

Synthesis_Pathway A 2-Fluoro-4-nitro-1H-imidazole B Reduction A->B e.g., H₂, Pd/C C 4-Amino-2-fluoro-1H-imidazole B->C D Diazotization & Sandmeyer Reaction C->D 1. NaNO₂, HCl 2. CuBr E 4-Bromo-2-fluoro-1H-imidazole D->E F Heck Coupling E->F Pd(OAc)₂, P(o-tolyl)₃, Et₃N H Ethyl 2-fluoro-3-(1H-imidazol-4-yl)acrylate F->H G Ethyl acrylate G->F I Hydrolysis H->I e.g., LiOH, THF/H₂O J 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid I->J K HCl Treatment J->K HCl in Ether L 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride K->L

Figure 1: Proposed synthesis of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride.

Step-by-Step Protocol:
  • Reduction of 2-Fluoro-4-nitro-1H-imidazole: The starting material, 2-fluoro-4-nitro-1H-imidazole, can be reduced to 4-amino-2-fluoro-1H-imidazole. A standard method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Diazotization and Sandmeyer Reaction: The resulting amino-imidazole can undergo diazotization with sodium nitrite in the presence of a strong acid like hydrochloric acid, followed by a Sandmeyer reaction with copper(I) bromide to yield 4-bromo-2-fluoro-1H-imidazole.

  • Heck Coupling: The bromo-imidazole derivative can then be coupled with ethyl acrylate via a Heck reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

  • Ester Hydrolysis: The ethyl ester of the acrylic acid derivative is then hydrolyzed to the free carboxylic acid. This can be achieved using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Salt Formation: Finally, treatment of the free acid with hydrochloric acid in a suitable solvent like diethyl ether will yield the desired 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride salt.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the vinyl proton, the two imidazole ring protons, and a broad signal for the N-H proton.

  • ¹³C NMR: Will show signals for all carbon atoms, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the imidazole ring.

  • ¹⁹F NMR: This is a key technique for fluorinated compounds. A single resonance is expected, and its chemical shift and coupling to adjacent protons will confirm the position of the fluorine atom.[12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. Purity can be determined by the area percentage of the main peak.

Infrared (IR) Spectroscopy

IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and N-H stretches of the imidazole ring.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Start->HPLC IR IR Spectroscopy Start->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group ID IR->Functional_Groups

Figure 2: Workflow for the analytical characterization of the target compound.

Potential Biological Activity and Therapeutic Applications

The structural similarity of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid to histidine and urocanic acid strongly suggests its potential as an enzyme inhibitor.

Histidine Decarboxylase (HDC) Inhibition

Histidine decarboxylase is the enzyme responsible for the conversion of histidine to histamine.[4] Elevated histamine levels are associated with a range of pathological conditions, including allergic reactions, inflammation, and certain types of cancer.[5][6] Therefore, inhibitors of HDC are of significant therapeutic interest. The imidazole and carboxylic acid moieties of the title compound could mimic the substrate histidine, while the fluorine atom could enhance binding affinity and block the catalytic activity of the enzyme.

HDC_Inhibition Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HDC->Histamine Inflammation Inflammation & Allergic Response Histamine->Inflammation Inhibitor 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid Inhibitor->HDC Inhibition

Figure 3: Proposed mechanism of action as a histidine decarboxylase inhibitor.

Experimental Protocol for HDC Inhibition Assay

A radiometric assay is a common method for measuring HDC activity.[13]

  • Enzyme Preparation: Recombinant human HDC can be expressed and purified from E. coli.

  • Assay Buffer: Prepare a suitable buffer, for example, 0.1 M potassium phosphate buffer at pH 6.8.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, pyridoxal-5'-phosphate (a cofactor for HDC), the test inhibitor (2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride) at various concentrations, and the HDC enzyme.

  • Initiation of Reaction: Add radiolabeled L-[¹⁴C]histidine to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid.

  • Quantification: The amount of [¹⁴C]histamine produced is quantified by liquid scintillation counting after separation from unreacted [¹⁴C]histidine.

  • Data Analysis: The inhibitory activity is determined by comparing the amount of histamine produced in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ value can then be calculated.

Conclusion

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride represents a compelling target for synthesis and biological evaluation. Its unique combination of a fluoro-imidazole core and an acrylic acid side chain suggests its potential as a valuable tool in drug discovery, particularly in the development of novel anti-inflammatory and anti-allergic agents through the inhibition of histidine decarboxylase. This technical guide provides a solid foundation for researchers to pursue the synthesis, characterization, and biological investigation of this promising compound. Further studies are warranted to confirm its predicted properties and to fully elucidate its therapeutic potential.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • European Patent Office. (2008, February 12). Histidine decarboxylase inhibitor sole or combined with a leukotriene receptor antagonist, an anti-H1 and/or an anti-H2 to treat COPD or gastrointestinal disorders. EP2526...A2.
  • PubMed. (2025, February 5).
  • ResearchGate. (n.d.).
  • Shallal, M. A. H., et al. (2024, July 6). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143.
  • Simson Pharma Limited. (n.d.). 2-fluoro acrylic acid | CAS No- 430-99-9.
  • RSC Publishing. (2013, January 30). Analytical Methods.
  • PubChem. (n.d.). 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542.
  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)
  • PMC. (2011, August 26). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma.
  • MDPI. (2024, October 14).
  • PubMed. (n.d.). Inhibition of Histidine Decarboxylase.
  • BLD Pharm. (n.d.). 57212-34-7|2-Fluoro-1H-imidazole.
  • PubMed. (2007, January 24). Food components inhibiting recombinant human histidine decarboxylase activity.
  • ResearchGate. (2023, January 11).
  • International Journal of Pharmaceutical Sciences. (2025, March 25).
  • Sigma-Aldrich. (n.d.). (E)-3-(1H-IMIDAZOL-5-YL)ACRYLIC ACID.
  • NextSDS. (n.d.). Z-2-FLUORO-3-(3-PYRIDYL)
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Fluoro-3-(3-pyridyl)acrylic acid.
  • PMC. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid.

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structural characterization of novel fluoro-imidazole acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of Novel Fluoro-Imidazole Acrylic Acids

Introduction: The Imperative for Rigorous Characterization

Novel fluoro-imidazole acrylic acids represent a promising class of molecules in modern drug discovery. The strategic incorporation of a fluorine atom into the imidazole ring can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. The acrylic acid moiety, a versatile pharmacophore and synthetic handle, further enhances the potential for developing targeted therapeutics. However, the very features that make these compounds promising also present unique analytical challenges. Unambiguous structural characterization is not merely a procedural step; it is the bedrock upon which all subsequent preclinical and clinical development rests. An erroneous or incomplete structural assignment can lead to the costly and time-consuming failure of a drug candidate.

This guide provides a comprehensive, multi-technique framework for the robust structural elucidation of novel fluoro-imidazole acrylic acids. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each analytical technique. Our approach is rooted in the principles of Good Laboratory Practice (GLP), ensuring data integrity, reliability, and reproducibility.[1][2][3][4][5]

A Multi-Technique Strategy for Unambiguous Elucidation

No single analytical technique can provide a complete structural picture of a novel compound. A synergistic and orthogonal approach, integrating data from multiple high-resolution methods, is essential for definitive characterization. This guide will detail the roles of mass spectrometry, multi-nuclear NMR spectroscopy, X-ray crystallography, and vibrational and electronic spectroscopy.

High-Resolution Mass Spectrometry (HRMS): The First Step in Molecular Formula Determination

The initial and one of the most critical steps in characterizing a novel compound is the determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing highly accurate mass-to-charge ratio (m/z) measurements.[6][7]

Expertise & Experience: Why HRMS is Essential

Unlike low-resolution mass spectrometry, which provides only the nominal mass, HRMS can distinguish between isobaric species—compounds with the same nominal mass but different elemental compositions.[7][8][9] For a fluoro-imidazole acrylic acid, this precision is crucial to differentiate the target molecule from potential impurities or rearrangement products that may have the same nominal mass. The high mass accuracy, typically below 5 ppm, allows for the confident assignment of a unique chemical formula.[7]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[8][10]

  • Ionization: Electrospray ionization (ESI) is generally the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition based on the exact mass. The software will compare the measured mass with theoretical masses of possible formulas.

    • The isotopic pattern should be analyzed to further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. For a fluoro-imidazole acrylic acid, a suite of NMR experiments is necessary to piece together the complete molecular puzzle.

Expertise & Experience: The Power of a Multi-Nuclear Approach

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The presence of fluorine will introduce characteristic C-F couplings, which are highly informative.[11][12]

  • ¹⁹F NMR: This is a critical experiment for any fluorinated compound. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe of the local electronic environment.[13][14][15][16][17][18][19] Any changes in the substitution pattern or conformation of the molecule will be reflected in the ¹⁹F chemical shift.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying the points of attachment of different functional groups.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • Acquire a 1D ¹⁹F spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants in all spectra to deduce the structure.

    • Use the 2D NMR data to build the molecular framework by connecting the individual spin systems.

| Table 1: Hypothetical NMR Data for a Novel Fluoro-Imidazole Acrylic Acid | | :--- | :--- | :--- | :--- | | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | | ¹H | 8.10 | d | J = 2.5 | | | 7.65 | s | | | | 6.80 | d | J = 16.0 | | | 6.10 | d | J = 16.0 | | ¹³C | 168.5 | s | | | | 145.2 | d | J(C-F) = 240.0 | | | 140.1 | d | | | | 135.8 | d | J(C-F) = 15.0 | | | 125.4 | d | | | | 118.9 | d | J(C-F) = 5.0 | | ¹⁹F | -115.3 | s | |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS can provide the constitution and connectivity of a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in space.[20][21] This technique is invaluable for confirming the overall structure, determining stereochemistry, and understanding intermolecular interactions in the solid state.

Expertise & Experience: The Challenge and Reward of Crystallization

The primary challenge in X-ray crystallography is growing a high-quality single crystal.[21][22] This can be a time-consuming process of trial and error, involving the screening of various solvents and crystallization techniques.[22][23][24] However, the reward is a definitive structure that validates all other analytical data.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.[22]

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.[21]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.[21]

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

Vibrational and Electronic Spectroscopy: Confirming Functional Groups and Electronic Properties

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that helps to confirm the presence of key functional groups and understand the electronic nature of the molecule.

FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For a fluoro-imidazole acrylic acid, characteristic vibrational frequencies will confirm the presence of the carboxylic acid and the imidazole ring.

  • Carboxylic Acid: A very broad O-H stretch from approximately 3300-2500 cm⁻¹ and a strong C=O stretch from 1760-1690 cm⁻¹.[25]

  • Imidazole Ring: C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.[26][27][28]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The acrylic acid moiety, in conjugation with the imidazole ring, creates a conjugated π-system that will absorb UV light.[29][30][31][32][33] The wavelength of maximum absorbance (λmax) is related to the extent of conjugation.[29][30][31]

Integrated Data Analysis and Structure Confirmation

The final step in the structural characterization process is to integrate all the data from the various techniques to build a cohesive and self-validating picture of the molecule.

Trustworthiness: A Self-Validating System

The analytical process should be designed as a self-validating system. The elemental composition from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The functional groups identified by FT-IR must be consistent with the structural fragments deduced from NMR. Finally, the 3D structure from X-ray crystallography should confirm the connectivity and stereochemistry determined by NMR. Any discrepancies in the data must be thoroughly investigated. This rigorous approach is a cornerstone of analytical method validation.[34][35][36][37][38]

Workflow for Structural Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_conclusion Final Confirmation Synthesis Novel Fluoro-Imidazole Acrylic Acid HRMS HRMS (Elemental Composition) Synthesis->HRMS Initial Analysis NMR NMR Spectroscopy (1H, 13C, 19F, 2D) (Connectivity) HRMS->NMR Formula Confirmed Data_Integration Integrated Data Analysis HRMS->Data_Integration FTIR_UV FT-IR & UV-Vis (Functional Groups & Electronic Properties) NMR->FTIR_UV Structure Proposed XRay X-ray Crystallography (3D Structure) NMR->XRay Definitive Confirmation NMR->Data_Integration FTIR_UV->Data_Integration XRay->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure Validated

Caption: Workflow for the structural characterization of a novel compound.

Conclusion

The structural characterization of a novel fluoro-imidazole acrylic acid is a multi-faceted process that requires a carefully planned and executed analytical strategy. By integrating the high-resolution data from mass spectrometry, multi-nuclear NMR spectroscopy, X-ray crystallography, and vibrational and electronic spectroscopy, researchers can achieve an unambiguous and robust structural assignment. This commitment to analytical rigor and scientific integrity is fundamental to advancing promising new molecules from the laboratory to the clinic.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect. [Link]

  • 19F-NMR in Target-based Drug Discovery. PubMed. [Link]

  • Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • What is high-resolution mass spectrometry?. Sumble. [Link]

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  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

  • Interpreting Ultraviolet Spectra - The Effect of Conjugation. Chemistry LibreTexts. [Link]

  • High resolution mass spectrometry (HRMS) analysis in the laboratory. FILAB. [Link]

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  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. [Link]

  • Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. YouTube. [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER. [Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. SciSpace. [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. [Link]

  • Good Laboratory Practice (GLP) Compliance Programme. Singapore Accreditation Council. [Link]

  • FTIR spectra of Imidazole. ResearchGate. [Link]

  • A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. National Institutes of Health. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

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  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

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  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA. [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. National Institutes of Health. [Link]

  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS Publications. [Link]

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Discovery and Isolation of Fluorinated Imidazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Biochemical Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules such as histidine and histamine, as well as numerous synthetic therapeutics[1]. The strategic introduction of fluorine atoms into the imidazole ring profoundly alters its physicochemical properties. Because fluorine is highly electronegative ( χ=4.0 ) and relatively small (van der Waals radius = 1.47 Å), it withdraws electron density from the aromatic core without introducing significant steric bulk[2].

This inductive effect dramatically lowers the basic pKa​ of the imidazole nitrogen, altering its protonation state at physiological pH. Consequently, fluorination enhances lipophilicity, improves metabolic stability against oxidative degradation, and increases hydrogen-binding affinity at target receptor sites[2]. Understanding the causality between these chemical modifications and their biological outcomes is critical for rational drug design.

G F_Sub Fluorine Substitution on Imidazole Ring Elec_W Inductive Electron Withdrawal F_Sub->Elec_W pKa_Drop Lowered Basic pKa (Altered Protonation) Elec_W->pKa_Drop Lip_Inc Increased Lipophilicity Elec_W->Lip_Inc Met_Stab Enhanced Metabolic Stability Elec_W->Met_Stab Target Improved Target Binding & Permeability pKa_Drop->Target Lip_Inc->Target Met_Stab->Target

Logical flow of pharmacological enhancements via imidazole fluorination.

Modern Synthetic Strategies (Discovery Phase)

Historically, the synthesis of ring-fluorinated imidazoles was plagued by the failure of standard thermal decomposition methods, leading Kirk and Cohen to develop a photochemical Schiemann reaction in 1969[1]. Today, modern synthetic methodologies provide highly regioselective and atom-economical routes to these derivatives.

Electrophilic Fluorination and Protecting Group Migration

Direct electrophilic fluorination often yields complex mixtures. To bypass this, Albertshofer and coworkers developed a base-promoted electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) and lithium tetramethylpiperidide (LTMP)[3]. This method selectively yields 5-fluoroimidazoles. Mechanistic Causality: The 5-position is kinetically favored under these basic conditions. However, to access the challenging 4-fluoro analogs, researchers employ a protecting group (ethoxymethyl ether) migration strategy. Applying acetic acid and heat thermodynamically drives the conversion of 5-fluoroimidazoles into 4-fluoro analogs with exceptional yields (83%–99%)[3].

Copper-Catalyzed Defluorinative [3+2] Cyclization

A recent breakthrough involves the Cu-catalyzed [3 + 2] cyclization of amidines with trifluoromethyldiazo compounds[2]. Mechanistic Causality: The copper catalyst facilitates the cleavage of dual C–F bonds within the CF3​ carbenoid intermediate. This allows the construction of the imidazole ring while simultaneously installing a single fluorine atom at the 5-position, bypassing the need for aggressive electrophilic fluorinating agents[2].

Quantitative Comparison of Synthetic Workflows
Synthetic StrategyKey Reagents / CatalystsTarget ScaffoldTypical YieldRegioselectivity & Mechanistic Notes
Electrophilic Fluorination NFSI, LTMP base5-Fluoroimidazoles21% - 71%High for C5; requires thermal PG migration to access C4 analogs[3].
[3+2] Cyclization Amidines, CF3​ -diazo, Cu5-FluoroimidazolesGoodCleaves dual C-F bonds in a CF3​ group; highly atom-economical[2].
Grignard Condensation N,O-acetals, PhMgCl CF3​ -imidazoles63% - 87%Accesses highly functionalized N-aryl trifluoromethylated derivatives[4].
Photochemical Schiemann Diazonium fluoroborates, UVRing-fluorinatedVariableHistorical benchmark; bypasses thermal decomposition failure[1].

Isolation and Chromatographic Purification

The isolation of fluorinated imidazoles is notoriously difficult due to the co-elution of unreacted starting materials and the subtle polarity differences between regioisomers (e.g., 4-fluoro vs. 5-fluoro derivatives). Normal-phase silica gel chromatography remains the industry standard, typically utilizing hexanes and ethyl acetate gradients[5].

Self-Validating Protocol: Isolation of 5-Fluoroimidazoles

This protocol is designed as a self-validating system. Each phase contains a built-in analytical checkpoint to ensure the integrity of the isolation before proceeding to the next step, preventing downstream contamination.

Step 1: Reaction Quenching and Phase Separation

  • Action: Quench the crude reaction mixture with saturated aqueous NH4​Cl to neutralize residual base (e.g., LTMP) or copper catalysts. Extract the aqueous layer 3x with ethyl acetate.

  • Causality: Fluorinated imidazoles possess altered pKa​ values. Neutralizing the aqueous phase prevents the target compound from remaining water-soluble as an ionized salt.

  • Validation Check: Spot the aqueous phase on a TLC plate and visualize under UV (254 nm). If UV-active spots remain, adjust the pH to ~7.5 and perform an additional extraction.

Step 2: Desiccation and Concentration

  • Action: Combine the organic extracts and dry over anhydrous magnesium sulfate ( MgSO4​ )[5]. Filter and concentrate in vacuo at 30°C.

  • Causality: Removing trace water is critical. Residual water will deactivate the silica gel in the subsequent chromatography step, causing band broadening and poor resolution of regioisomers.

Step 3: Gradient Flash Column Chromatography

  • Action: Slurry-pack a column with Silica gel 60A (0.060-0.200 mm)[5]. Load the crude residue dissolved in a minimum volume of dichloromethane. Elute using a gradient of hexanes/ethyl acetate (starting at 10:1 and increasing polarity to 6:1)[5].

  • Causality: The highly electronegative fluorine atom reduces the dipole moment of the imidazole ring compared to its non-fluorinated counterpart, causing it to elute earlier (higher Rf​ ) in non-polar solvent mixtures.

  • Validation Check: Analyze fractions via TLC. Because regioisomers may have nearly identical Rf​ values, pool the fractions and validate the specific substitution pattern using 19F -NMR prior to final solvent evaporation. A single, sharp 19F resonance confirms isomeric purity.

Workflow Step1 1. Synthesis (e.g., Cu-Catalyzed) Step2 2. Aqueous Quench & pH Validation Step1->Step2 Step3 3. Organic Extraction & Desiccation Step2->Step3 Step4 4. Silica Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 5. Regioisomer Resolution Step4->Step5 Step6 6. 19F-NMR Validation & Final Isolation Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of fluoroimidazoles.

References

  • Synthetic Strategies to Access Fluorin
  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research Source: uni-muenchen.de
  • Copper-Catalyzed Defluorinative [3 + 2] Cyclization of Amidines and Trifluoromethyl Carbenoids for the Synthesis of 5-Fluoroimidazoles Source: acs.org
  • BULLETIN FOR THE HISTORY OF CHEMISTRY - ACS Division of the Source: illinois.edu
  • WO2011073328A1 - Glp-1 receptor agonist compounds with a modified n-terminus Source: google.com

Sources

Preliminary Biological Screening of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic Acid: A Mechanistic Guide to Urocanase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, the transition from chemical synthesis to biological validation requires a rigorous, self-validating analytical framework. This whitepaper outlines the foundational principles and experimental methodologies for the preliminary biological screening of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid (commonly known as 2-fluorourocanic acid).

Mechanistic Rationale and Target Biology

To design an effective screening cascade, we must first understand the causality behind the compound's design. 2-Fluorourocanic acid is a fluorinated analog of urocanic acid, an intermediate in the highly conserved histidine degradation pathway[1].

The target enzyme, urocanase (urocanate hydratase, EC 4.2.1.49) , catalyzes the hydration of urocanate to 4-imidazolone-5-propionate[2]. This step is critical for organisms that utilize histidine as a primary energy and one-carbon source, such as the parasite Trypanosoma cruzi[3][4], and plays a vital role in mammalian folate-dependent one-carbon metabolism[5].

Urocanase utilizes a tightly bound NAD+ cofactor acting as an electrophile rather than a redox agent[1]. The substitution of a highly electronegative fluorine atom at the 2-position of the imidazole ring creates a profound electronic shift. 2-Fluorourocanic acid binds to the active site with exceptional affinity but resists the subsequent nucleophilic attack required for hydration. Consequently, it acts as a potent, reversible, competitive inhibitor, exhibiting a Ki​ approximately 1,000 times lower than the Km​ of the natural substrate[3][6].

Pathway Histidine L-Histidine HAL Histidase (EC 4.3.1.3) Histidine->HAL Urocanate Urocanic Acid HAL->Urocanate Urocanase Urocanase (EC 4.2.1.49) Urocanate->Urocanase IPA 4-Imidazolone-5-propionate Urocanase->IPA Inhibitor 2-Fluorourocanic Acid (Competitive Inhibitor) Inhibitor->Urocanase

Fig 1: Histidine degradation pathway and competitive inhibition of urocanase by 2-fluorourocanic acid.

Quantitative Kinetic Profile

Before initiating in vitro assays, it is crucial to establish the baseline kinetic parameters we expect to observe. The table below summarizes the kinetic profile of the natural substrate versus the fluorinated inhibitor, derived from historical characterizations of Pseudomonas urocanase[3][6][7].

CompoundRoleTarget EnzymeParameterValue
Urocanic Acid Natural SubstrateUrocanase (EC 4.2.1.49) Km​ (Michaelis Constant)~1.5 mM
2-Fluorourocanic Acid Competitive InhibitorUrocanase (EC 4.2.1.49) Ki​ (Inhibitor Constant)~0.001 mM (1 µM)

Note: The 1,000-fold difference in affinity dictates that screening assays must be carefully tuned regarding substrate concentration to avoid outcompeting the inhibitor during initial IC50​ determinations.

Experimental Protocols: A Self-Validating System

A robust biological screening cascade requires orthogonal validation. We begin with a cell-free enzymatic assay to prove direct target engagement, followed by a cellular metabolic assay to prove membrane permeability and intracellular efficacy.

Workflow Prep 1. Compound Preparation Enzyme 2. Spectrophotometric Enzyme Assay Prep->Enzyme Kinetics 3. Kinetic Analysis (Ki Determination) Enzyme->Kinetics Cellular 4. Cellular LC-MS/MS Metabolic Profiling Kinetics->Cellular

Fig 2: Sequential biological screening workflow for evaluating urocanase inhibitors.

Protocol A: In Vitro Spectrophotometric Enzyme Inhibition Assay

Causality: Urocanic acid possesses a conjugated double-bond system extending from the imidazole ring, which absorbs strongly in the UV spectrum ( λmax​ = 277 nm, ϵ = 18,600 M⁻¹cm⁻¹). The hydration product, 4-imidazolone-5-propionate, disrupts this conjugation, resulting in a loss of absorbance[4]. By monitoring the decrease in absorbance at 277 nm, we can directly quantify urocanase activity in real-time.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 0.1 mM dithiothreitol (DTT) to maintain enzyme stability[5].

  • Reagent Formulation: Prepare a 10 mM stock of urocanic acid (substrate) and a 10 mM stock of 2-fluorourocanic acid (inhibitor) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Equilibration: Add purified recombinant urocanase (e.g., human UROC1 or P. putida ortholog) to the buffer at a final concentration of 10-50 µg/mL. Pre-incubate the enzyme with varying concentrations of 2-fluorourocanic acid (0.1 nM to 10 µM) for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding urocanic acid at a concentration equal to its Km​ (approx. 1.5 mM).

  • Real-Time Readout: Immediately transfer the microplate to a UV-Vis spectrophotometer. Monitor the linear decrease in absorbance at 277 nm over 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol B: Cellular Target Engagement via LC-MS/MS Metabolic Profiling

Causality: While Protocol A proves the compound inhibits the isolated enzyme, it does not account for cellular permeability or metabolic stability. If 2-fluorourocanic acid successfully inhibits intracellular urocanase, we will observe a distinct metabolic shift: the upstream substrate (urocanate) will accumulate, and the downstream product (N-formimino-L-glutamate, or FIGLU) will be depleted[4][5].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed wild-type hepatocytes (or T. cruzi epimastigotes for parasitology applications) in 6-well plates. Treat the cells with 2-fluorourocanic acid at 5×IC50​ for 4, 12, and 24 hours. Include a vehicle-only (DMSO) control.

  • Metabolite Quenching: Rapidly aspirate the media and wash the cells twice with ice-cold PBS to halt metabolism.

  • Extraction: Add 500 µL of extraction solvent (80% cold methanol / 20% water) containing stable isotope-labeled internal standards (e.g., 13C -urocanate). Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Protein Precipitation: Vortex the samples for 5 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes to pellet cellular debris and precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze the samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Measure the Area Under the Curve (AUC) for the urocanate and FIGLU peaks, normalizing against the internal standard. A successful screen will show a statistically significant, time-dependent accumulation of intracellular urocanate compared to the vehicle control.

References

  • Structure of Urocanate Hydratase from the protozoan Trypanosoma cruzi - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbgkESnsqO7i3PFA8M0L61OH1PYkePtcCi7bisHJHFm9OGuLu5bIkepFGAmVcaNs8DbUHuow5boV4tCgyn_grkAOxAra5CNdg_rhTKhPbkOTvSE6hmHBk54Gm8WRcqfse8S65Fs3XnqUEe2iadu3mPW4ROidp0pOhDUcZFOw6378GVs7aFWBTSd4UcxaP9LzbAruf70S7n9JpAP78WcAbhUccUiRKUeJovU93HnuYC39lANg==]
  • Information on EC 4.2.1.49 - urocanate hydratase - BRENDA Enzyme Database -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzydpX55MokmxNAHFoLgQ1VQAPJr5J5LMuoQhtag1nXCGeWCBcxFKZNXQOEqb86Z1BRpfgBvVy9iCJ3pxPT8aM_u2zgAXaTzbMX3tK7v-dbrFLrizUKairYba3N0lnaXeY5hMsc9a82ukYrA==]
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  • Bacterial Degradation of Nτ-Methylhistidine - ACS Chemical Biology -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB60Df9fblqNYN-GJ5YY1e6CgK_udl1UXWk3HTG-vlkX-VFPeoSF7Ku93q3ScV55OHiZINGKO4V-Ws9EesTjM-KNsreLpVa_JhhiqQf9VerN24p4dTIrN1TIcABZqnHMLfJCHJuCWkPdpgtjEP]
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Methodological & Application

Application Note: In Vitro Assay Development for 2-Fluoro-3-(1H-imidazol-4-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Focus: Urocanase (Urocanate Hydratase) Inhibition Kinetics

Scientific Rationale & Biological Context

The compound 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid (commonly known as 2-fluorourocanic acid or 2-F-UCA) is a fluorinated analog of urocanic acid. It serves as a potent, reversible, and competitive inhibitor of urocanase (urocanate hydratase, EC 4.2.1.49)[1][2].

Urocanase is the second enzyme in the histidine degradation pathway, responsible for catalyzing the hydration of urocanate to 4-imidazolone-5-propionate. This pathway is not merely a catabolic route; it is a critical bioenergetic lifeline for various pathogens. For instance, in Trypanosoma cruzi (the etiological agent of Chagas disease), histidine metabolism provides essential electrons to the electron transport chain, maintaining mitochondrial inner membrane potential during starvation[1][3]. By blocking urocanase with 2-F-UCA, researchers can disrupt this one-carbon source utilization, making 2-F-UCA a highly valuable tool compound for anti-parasitic drug development and metabolic profiling.

The Causality of the Assay Design

To quantify the inhibitory potency ( Ki​ ) of 2-F-UCA, we utilize a continuous, label-free UV spectrophotometric assay.

  • The Wavelength Choice: Natural trans-urocanic acid possesses a highly conjugated π -electron system that strongly absorbs ultraviolet light, peaking with a molar extinction coefficient ( ϵ ) of 18,800 M⁻¹ cm⁻¹ at 277 nm[4].

  • The Enzymatic Shift: When urocanase hydrates the double bond of urocanate to form 4-imidazolone-5-propionate, this extended conjugation is broken. Consequently, the product does not absorb at 277 nm.

  • The Kinetic Readout: Enzyme activity is directly proportional to the decrease in absorbance at 277 nm over time ( ΔA277​/min )[3][5].

Pathway His L-Histidine HAL Histidine Ammonia-Lyase His->HAL UCA trans-Urocanic Acid (High Absorbance at 277 nm) Urocanase Urocanase (EC 4.2.1.49) UCA->Urocanase IPA 4-Imidazolone-5-propionate (No Absorbance at 277 nm) HAL->UCA Urocanase->IPA Inhibitor 2-Fluoro-urocanic acid (2-F-UCA) Inhibitor->Urocanase Competitive Inhibition (Ki ~ 1 µM)

Figure 1: Histidine degradation pathway highlighting urocanase inhibition by 2-F-UCA.

Self-Validating Assay System: Overcoming Matrix Interference

A critical challenge in this assay is that 2-F-UCA, being a structural analog of the substrate, also absorbs UV light. If not properly controlled, the background absorbance of the inhibitor will artificially inflate the baseline, leading to erroneous initial velocity ( v0​ ) calculations.

To ensure a self-validating system , this protocol mandates a matrix-matched blanking strategy. Every concentration of 2-F-UCA tested must have a corresponding "No-Enzyme" control well. This isolates the ΔA277​ strictly to the enzymatic depletion of the natural substrate, subtracting any baseline drift caused by the inhibitor's own photostability or background absorbance.

Experimental Protocol: High-Throughput Urocanase Inhibition

Materials and Reagents
  • Enzyme: Recombinant Urocanase (e.g., T. cruzi TcUH or P. putida source), purified to >95%.

  • Substrate: trans-Urocanic acid (Prepare a 100 mM stock in DMSO).

  • Inhibitor: 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid (Prepare a 10 mM stock in DMSO).

  • Assay Buffer: 100 mM Potassium phosphate buffer (pH 7.4), 1 mM EDTA. Note: EDTA is included to chelate divalent metals that cause non-enzymatic degradation of the substrate; urocanase relies on a tightly bound NAD+ cofactor, not metals, for catalysis.

  • Consumables: UV-transparent 96-well microplates (Quartz or specialized UV-acrylic). Standard polystyrene absorbs heavily below 300 nm and will blind the detector.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dilute the urocanic acid stock in Assay Buffer to create a 5X substrate working series: 0.5, 1.0, 2.5, 5.0, and 10.0 mM.

  • Dilute the 2-F-UCA stock in Assay Buffer to create a 5X inhibitor working series: 0, 2.5, 5.0, 10.0, and 25.0 µM.

  • Dilute recombinant urocanase in Assay Buffer to a 5X working concentration (empirically determined to yield a ΔA277​ of -0.1 to -0.2 AU/min in the uninhibited control).

Step 2: Master Mix Assembly (Per Well, 200 µL Total Volume)

  • Add 80 µL of Assay Buffer to each well.

  • Add 40 µL of the 5X inhibitor series (Final concentrations: 0, 0.5, 1.0, 2.0, 5.0 µM).

  • Add 40 µL of the 5X substrate series (Final concentrations: 0.1, 0.2, 0.5, 1.0, 2.0 mM).

  • Self-Validation Check: Prepare parallel wells replacing the enzyme volume with 40 µL of Assay Buffer to serve as matrix-matched blanks.

Step 3: Reaction Initiation & Kinetic Readout

  • Pre-incubate the plate at 30°C for 5 minutes inside the microplate reader.

  • Initiate the reaction by rapidly adding 40 µL of the 5X Urocanase solution using a multichannel pipette.

  • Immediately read the absorbance at 277 nm every 15 seconds for 10 minutes at 30°C.

Workflow Step1 1. Reagent Prep (Buffer, UCA, 2-F-UCA) Step2 2. Assembly (UV-Transparent Plate) Step1->Step2 Step3 3. Initiation (Add Urocanase) Step2->Step3 Step4 4. Kinetic Read (Abs 277 nm, 10 min) Step3->Step4 Step5 5. Data Analysis (Calculate v0 & Ki) Step4->Step5

Figure 2: High-throughput continuous UV spectrophotometric assay workflow.

Data Presentation & Kinetic Analysis

To determine the inhibition constant ( Ki​ ), calculate the initial velocity ( v0​ ) for each well by extracting the linear slope of the absorbance decay over the first 2-3 minutes. Because 2-F-UCA is a competitive inhibitor, it will increase the apparent Km​ of the enzyme without altering the Vmax​ .

Plot the data using a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ) or a Dixon plot ( 1/v0​ vs. [I] ). The intersection of the lines in a Dixon plot directly yields −Ki​ on the x-axis.

Table 1: Representative Quantitative Data for 2-F-UCA Inhibition

Kinetic ParameterExpected Value RangeBiological / Assay Significance
Km​ (Urocanic Acid) 1.0 – 2.5 mMBaseline substrate affinity for recombinant urocanase.
Ki​ (2-F-UCA) 0.001 mM (1.0 µM)Demonstrates potent competitive inhibition; affinity is ~1000x greater than the natural substrate[1][2].
Uninhibited v0​ -0.1 to -0.2 AU/minOptimal linear range for accurate initial velocity calculations without substrate depletion artifacts.
Assay Z′ -Factor > 0.75Indicates a highly robust assay suitable for High-Throughput Screening (HTS) campaigns.

References

  • Structure of Urocanate Hydratase from the protozoan Trypanosoma cruzi. ResearchGate. Available at:[Link]

  • Information on EC 4.2.1.49 - urocanate hydratase. BRENDA Enzyme Database. Available at:[Link]

  • Mutations in the urocanase gene UROC1 are associated with urocanic aciduria. ResearchGate. Available at:[Link]

  • Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi. National Institutes of Health (PMC). Available at:[Link]

  • A Spectroscopic Study of the Epidermal Ultraviolet Chromophore trans-Urocanic Acid. Journal of the American Chemical Society. Available at:[Link]

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Protocol for Testing the Antifungal Activity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Significance and Mechanism of Imidazole Antifungals

Imidazole antifungals represent a cornerstone in the management of superficial and systemic mycoses. Their efficacy is rooted in the targeted disruption of fungal cell membrane integrity. This class of compounds, which includes well-known agents like ketoconazole, miconazole, and clotrimazole, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][3] The inhibition of this step leads to the accumulation of toxic methylated sterols, which disrupt the membrane's structure and function, increasing its permeability and ultimately leading to fungal cell death.[3][4][5] At therapeutic concentrations, imidazoles are typically fungistatic, but at higher concentrations, they can be fungicidal.[3] Given the potential for the development of resistance, robust and standardized methods for evaluating the in vitro activity of novel imidazole derivatives are paramount in the drug development pipeline.

This application note provides a detailed protocol for determining the antifungal activity of imidazole derivatives against a panel of clinically relevant fungal pathogens. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7][8]

Core Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the minimum inhibitory concentration (MIC) of a drug that prevents the visible growth of a specific fungus. This is a quantitative measure of the drug's potency. The two most widely accepted methods for determining the MIC of antifungal agents are broth microdilution and disk diffusion.[6][9] This protocol will focus on the broth microdilution method as it provides a more precise determination of the MIC.

Mechanism of Action of Imidazole Antifungals

cluster_fungal_cell Fungal Cell Imidazole Derivative Imidazole Derivative Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Imidazole Derivative->Lanosterol 14-alpha-demethylase (CYP51) Inhibits Ergosterol Ergosterol Lanosterol 14-alpha-demethylase (CYP51)->Ergosterol Converts to Disrupted Cell Membrane Disrupted Cell Membrane Lanosterol 14-alpha-demethylase (CYP51)->Disrupted Cell Membrane Leads to disruption Lanosterol Lanosterol Lanosterol->Lanosterol 14-alpha-demethylase (CYP51) Substrate Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporated into

Caption: Mechanism of action of imidazole derivatives targeting ergosterol biosynthesis.

Materials and Reagents

Fungal Strains

A panel of clinically relevant and quality control fungal strains should be used. It is recommended to obtain strains from a reputable culture collection such as the American Type Culture Collection (ATCC).

Table 1: Recommended Fungal Strains for Antifungal Susceptibility Testing

SpeciesStrain DesignationRationale
Candida albicansATCC 90028Common pathogenic yeast, quality control strain.[10]
Candida parapsilosisATCC 22019Quality control strain for broth microdilution.[11][12][13]
Candida kruseiATCC 6258Quality control strain, intrinsically less susceptible to some azoles.[10][11][12]
Aspergillus fumigatusATCC 204305Common pathogenic mold.
Clinical IsolatesVariesTo assess activity against contemporary and potentially resistant strains.
Culture Media
  • Sabouraud Dextrose Agar (SDA): For routine culture and maintenance of fungal isolates.

  • RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0. This is the standard medium for broth microdilution testing.[6][11]

  • Mueller-Hinton Agar (MHA): Supplemented with 2% glucose and 0.5 µg/mL methylene blue for disk diffusion testing.[6][7]

Antifungal Agents and Test Compounds
  • Imidazole Derivatives: The compounds to be tested should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

  • Control Antifungal Agents: Itraconazole and/or fluconazole should be included as positive controls.

Experimental Protocol: Broth Microdilution Method

This protocol is based on the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively.[14][15]

Workflow for Broth Microdilution Assay

Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Prepare Antifungal Dilutions Prepare Antifungal Dilutions Prepare Antifungal Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read and Record Results (MIC) Read and Record Results (MIC) Incubate Plate->Read and Record Results (MIC) Determine MFC (Optional) Determine MFC (Optional) Read and Record Results (MIC)->Determine MFC (Optional)

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Step-by-Step Methodology
  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability.

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[16] This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[11]

    • For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[17]

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the imidazole derivative in DMSO.

    • Perform serial two-fold dilutions of the test compound and control antifungals in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.[16]

    • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C. For Candida species, the incubation period is typically 24-48 hours.[11][18] For Aspergillus species, incubation is for 48-72 hours.[19]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

    • For azoles, the endpoint is typically defined as the concentration that produces an approximately 50% reduction in turbidity as determined visually or spectrophotometrically.[9]

    • For amphotericin B (often used as a comparator), the MIC is the lowest concentration with no visible growth (100% inhibition).[9]

Determination of Minimum Fungicidal Concentration (MFC) (Optional)

To determine if a compound is fungicidal or fungistatic, the MFC can be determined.

  • Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Analysis and Interpretation

The results of the antifungal susceptibility testing should be presented in a clear and concise manner.

Table 2: Example of MIC and MFC Data for an Imidazole Derivative

Fungal StrainImidazole Derivative MIC (µg/mL)Itraconazole MIC (µg/mL)Imidazole Derivative MFC (µg/mL)
C. albicans ATCC 900280.250.125>16
C. parapsilosis ATCC 220190.50.25>16
C. krusei ATCC 625821>16
A. fumigatus ATCC 20430510.5>16

The interpretation of MIC values is guided by clinical breakpoints established by organizations like CLSI and EUCAST.[8][20] These breakpoints categorize an isolate as susceptible (S), intermediate (I), or resistant (R) to a particular antifungal agent. For novel compounds, epidemiological cutoff values (ECVs) can be established to distinguish wild-type from non-wild-type populations.[21]

Quality Control

Adherence to a stringent quality control program is essential for the accuracy and reproducibility of antifungal susceptibility testing.

  • Reference Strains: The recommended ATCC quality control strains should be tested with each batch of susceptibility tests.[12] The resulting MICs should fall within the established acceptable ranges.[11][22]

  • Growth and Sterility Controls: The growth control well must show adequate turbidity, and the sterility control well must remain clear.

  • Solvent Effects: The final concentration of DMSO in the wells should not exceed 1% and should be shown to not affect fungal growth.

Troubleshooting and Special Considerations

  • Trailing Effect: Some yeast isolates, particularly with azoles, may exhibit a "trailing" phenomenon, where there is reduced but persistent growth at concentrations above the MIC. The endpoint should be read as the concentration with a significant decrease in turbidity.[13]

  • Paradoxical Effect: A "paradoxical effect" or "Eagle effect" can be observed with some antifungals, where an increase in growth is seen at higher drug concentrations.[23][24][25] This is a complex phenomenon and should be noted.[26][27]

  • Biofilm Testing: For assessing activity against fungal biofilms, modified protocols using techniques like the XTT reduction assay are required to determine the sessile MIC (SMIC).[28]

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro testing of the antifungal activity of imidazole derivatives. By adhering to standardized methodologies and rigorous quality control, researchers can generate reliable and reproducible data that is crucial for the preclinical development of new antifungal agents. Further in vitro and in vivo studies are necessary to fully characterize the antifungal potential of novel compounds.[29][30]

References

  • Imidazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. Available from: [Link]

  • Mechanism of action of imidazole | Filo.
  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC. Available from: [Link]

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells.
  • Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC. Available from: [Link]

  • Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Available from: [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. Available from: [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. Available from: [Link]

  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed. Available from: [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. Available from: [Link]

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline - ANSI Webstore. Available from: [Link]

  • M57 | Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing - CLSI. Available from: [Link]

  • Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC. Available from: [Link]

  • Comparison of the dose-dependent activity and paradoxical effect of caspofungin and micafungin in a neutropenic murine model of invasive pulmonary aspergillosis | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available from: [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • A disc test of antifungal susceptibility - ConnectSci. Available from: [Link]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands. Available from: [Link]

  • Fungi (AFST) - EUCAST. Available from: [Link]

  • Recent Insights into the Paradoxical Effect of Echinocandins - MDPI. Available from: [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. Available from: [Link]

  • Clinical breakpoint table - EUCAST. Available from: [Link]

  • Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - Frontiers. Available from: [Link]

  • Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. Available from: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC. Available from: [Link]

  • Reference method for broth dilution antifungal susceptibility testing of yeasts: approved standard-second edition. CLSI document M27-A2 (ISBN 1-56238-469-4) - ResearchGate. Available from: [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Fungal Infection Trust. Available from: [Link]

  • Yeasts-Broth Microdilution Testing (EUCAST): Introduction - Medical Notes. Available from: [Link]

  • Clinical and Laboratory Standards Institute|www.clsi.org P: +1.610.688.0100 Toll Free(US) - Regulations.gov. Available from: [Link]

  • In vitro infection models to study fungal–host interactions | FEMS Microbiology Reviews | Oxford Academic. Available from: [Link]

  • Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 meth.
  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - ASM Journals. Available from: [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. Available from: [Link]

  • M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi - CLSI. Available from: [Link]

  • Quality Control Strains - Leibniz Institute DSMZ. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. Available from: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC - NIH. Available from: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians - Oxford Academic. Available from: [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC. Available from: [Link]

  • (PDF) In vitro antifungal susceptibility testing - ResearchGate. Available from: [Link]

  • Investigation of In Vitro Activity of Five Antifungal Drugs against Dermatophytes Species Isolated from Clinical Samples Using the E-Test Method - PMC. Available from: [Link]

Sources

Application of Fluorinated Acrylic Acids in Cancer Cell Line Research: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into acrylic acid derivatives—specifically 2-fluoroacrylic acid and fluorinated poly(acrylic acid) (PAA)—has revolutionized targeted cancer therapy and intracellular drug delivery. In medicinal chemistry, 2-fluoroacrylic acid is a critical building block for synthesizing α -fluoroacrylamide warheads. These warheads act as finely tuned Michael acceptors in targeted covalent inhibitors (TCIs), offering superior target selectivity and metabolic stability compared to their non-fluorinated counterparts[1],[2]. Concurrently, in materials science, fluorinated PAA polymers are utilized to engineer advanced nanocarriers that protect therapeutic payloads from enzymatic degradation and enhance cellular internalization in solid tumors[3],[4].

This application note provides an authoritative, self-validating framework for synthesizing, formulating, and evaluating fluorinated acrylic acid derivatives in cancer cell lines.

Mechanistic Rationale: The Causality of Fluorination

Before executing the protocols, it is essential to understand why fluorinated acrylic acids are selected over standard acrylic acids:

  • Tuning Electrophilicity in Covalent Inhibitors : The highly electronegative fluorine atom at the α -position of an acrylamide warhead withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond. This structural change precisely tunes the reactivity of the Michael acceptor. It prevents promiscuous binding to highly abundant cellular thiols (e.g., glutathione) while maintaining rapid, irreversible covalent bond formation with specific nucleophilic cysteine residues in the target kinase's ATP-binding pocket (such as Cys552 in FGFR4)[1].

  • Enhancing Pharmacokinetics : The carbon-fluorine bond increases the lipophilicity and metabolic stability of the molecule, significantly extending its half-life in human liver microsomes and improving its efficacy in cell-based assays[2].

  • Nanoparticle Shielding and Uptake : In polymeric drug delivery, fluorinated polyacrylic acids create a "core-cover" rigid structure. The fluorous effect (simultaneous hydrophobicity and lipophobicity) drives self-assembly into highly stable nanoparticles, protecting embedded fluorophores or drugs from in vivo enzymatic hydrolysis while facilitating endocytosis into cancer cells[4].

Workflow 1: Synthesis and Validation of α -Fluoroacrylamide Covalent Inhibitors

This protocol outlines the synthesis of an α -fluoroacrylamide-based kinase inhibitor (e.g., targeting FGFR4 or HER2) and its subsequent validation in cancer cell lines.

G A Inhibitor Scaffold + 2-Fluoroacrylic Acid B α-Fluoroacrylamide Warhead A->B HATU, DIPEA Coupling C Target Kinase (e.g., FGFR4 Cys552) B->C Tuned Michael Addition D Covalent Adduct (Irreversible) C->D Target Engagement E Cancer Cell Apoptosis D->E Signal Blockade

Workflow of α-fluoroacrylamide warhead synthesis and targeted covalent kinase inhibition.

Protocol 1.1: Chemical Synthesis of the Warhead

Causality Check: HATU is utilized to ensure rapid formation of the active ester, preventing the degradation of the sensitive 2-fluoroacrylic acid. DIPEA acts as a non-nucleophilic base to drive the reaction without attacking the Michael acceptor.

  • Activation : Dissolve 2-fluoroacrylic acid (1.2–2.5 equiv.) in anhydrous DMF (0.1 M) and cool to 0 °C. Add HATU (1.2–2.5 equiv.) and DIPEA (3.0–5.0 equiv.) dropwise. Stir for 5–15 minutes to generate the active ester[5].

  • Coupling : Add the amine-bearing kinase inhibitor scaffold (1.0 equiv.) to the mixture. Allow the reaction to warm to room temperature and stir for 1–16 hours until complete consumption of the starting material is observed via TLC[1].

  • Purification : Quench the reaction with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography (DCM/MeOH gradient).

  • Self-Validation Checkpoint : Confirm the presence of the fluorine atom and the intact double bond using 1H -NMR (look for the characteristic doublet of doublets for the geminal protons) and LC-MS.

Protocol 1.2: Cell Viability and Target Selectivity Assay

Causality Check: To prove that cytotoxicity is driven by specific covalent target engagement rather than general reactivity, the protocol mandates a dual-cell line screening approach[1].

  • Cell Seeding : Seed a target-dependent cancer cell line (e.g., Hep3B for FGFR4, or SK-BR-3 for HER2) and a target-independent negative control cell line (e.g., H1299 lung cancer cells) into 96-well plates at 3×103 cells/well[1],[2].

  • Treatment : After 24 hours, treat the cells with serial dilutions of the synthesized α -fluoroacrylamide compound (ranging from 0.1 nM to 10 µM).

  • Incubation : Incubate for 72 hours at 37 °C in a 5% CO2​ atmosphere.

  • Readout : Add Alamar Blue or CellTiter-Glo reagent to each well. Measure fluorescence/luminescence to quantify ATP levels as a proxy for cell viability[3].

  • Self-Validation Checkpoint : Calculate the IC50​ . A successful, selective covalent inhibitor will demonstrate a >10 -fold difference in IC50​ between the target-dependent cell line (high potency) and the negative control cell line (low toxicity)[1].

Workflow 2: Formulation of Fluorinated Poly(acrylic acid) Nanocarriers

Fluorinated polyacrylic acids are utilized to create surface-crosslinked fluorescent polymer nanoparticles (paa-FPNPs) for imaging or drug delivery.

G N1 Fluorinated Monomers + Acrylic Acid N2 Polymerization (e.g., RAFT) N1->N2 N3 Fluorinated PAA Nanocarriers N2->N3 Surface Crosslinking N4 Drug / Fluorophore Encapsulation N3->N4 N5 Cellular Internalization (Endocytosis) N4->N5 Enhanced Lipophilicity

Formulation of fluorinated polyacrylic acid nanocarriers for enhanced intracellular drug delivery.

Protocol 2.1: Nanoparticle Assembly and Cellular Uptake

Causality Check: The negative residual chains of the polyacrylic acid provide a rich negative surface charge, preventing nanoparticle aggregation in serum, while the fluorinated core drives spontaneous self-assembly via hydrophobic interactions[4].

  • Polymer Synthesis : Synthesize the fluorinated poly(methyl methacrylate)-poly(acrylic acid) (PTFE-PMMA-PAA) block copolymer via RAFT polymerization to ensure a narrow molecular weight distribution[3].

  • Self-Assembly : Dissolve the fluorinated polymer in a water-miscible organic solvent (e.g., THF). Slowly dialyze against deionized water for 48 hours to induce micellization and nanoparticle formation.

  • Crosslinking : Add a crosslinking agent (e.g., EDC/NHS) to surface-crosslink the PAA shell, locking the nanoparticle structure and encapsulating the therapeutic payload or fluorophore (e.g., FAM)[4].

  • Cellular Incubation : Expose target cancer cells (e.g., HepG2) to the nanoparticles (50 µg/mL) for 24 hours[3].

  • Self-Validation Checkpoint : Measure the hydrodynamic diameter and Zeta ( ζ )-potential via Dynamic Light Scattering (DLS). A highly negative ζ -potential (e.g., −30 mV) confirms successful PAA surface exposure. Evaluate cellular uptake via confocal laser scanning microscopy.

Quantitative Data Synthesis

The following table summarizes the comparative advantages of fluorinated acrylic acid derivatives across various cancer cell lines, demonstrating their impact on potency, toxicity, and metabolic stability.

Compound / FormulationTarget / ApplicationCancer Cell LineEfficacy ( IC50​ / Viability)Metabolic Stability ( t1/2​ in microsomes)
Compound 6h ( α -fluoroacrylamide)FGFR4 (Covalent)Hep3B (HCC)45 nM (Potent inhibition)N/A
Compound 6h ( α -fluoroacrylamide)Off-target ControlH1299 (Lung) >10 µM (Low toxicity)N/A
Compound 17 ( α -fluoroacrylamide)HER2 (Covalent)SK-BR-3 (Breast)3.51 nM554.54 min
Compound 14 (Non-fluorinated analog)HER2 (Covalent)SK-BR-3 (Breast)~10.0 nM776.84 min
PTFE-PMMA-1 NPs (12.0 wt% F)Drug Delivery CarrierHepG2 (Liver)Mild cytotoxicity (Safe carrier)N/A

Data aggregated from established literature on FGFR4 inhibitors[1], HER2 inhibitors[2], and fluorinated nanoparticles[3].

References

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors Source: PMC / National Institutes of Health URL
  • Discovery of SPH5030, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment Source: Journal of Medicinal Chemistry / ACS Publications URL
  • A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening Source: RSC Publishing URL
  • Preparation of polyacrylic acid surface-crosslinked strong fluorescent polymer nanoparticles and their sensitive in vitro imaging of cancer cells Source: Analytical Methods / RSC Publishing URL
  • Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles Source: ResearchGate URL

Sources

Application Note: Advanced In Vivo Experimental Design for Novel Imidazole Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The imidazole ring is a privileged pharmacophore in 1[1], heavily utilized in the design of antimicrobial, anti-inflammatory, and targeted anticancer agents. Because of its unique electron-rich characteristics, the imidazole core readily binds to a variety of enzymes and receptors[1]. However, translating these molecules from in vitro hits to in vivo successes requires navigating a complex pharmacokinetic landscape.

The sp2-hybridized nitrogen (N3) of the imidazole ring has a strong propensity to coordinate with the prosthetic heme iron of2[2]. While this mechanism is intentionally leveraged in antifungal agents targeting CYP51, in systemic therapeutics (such as kinase inhibitors or CXCR3 antagonists), this interaction leads to non-selective, mechanism-based CYP inhibition[3]. Potent inhibition of isoforms like CYP3A4, CYP2C9, and CYP2D6 by imidazoles frequently results in severe drug-drug interactions (DDIs)[3]. Consequently, in vivo evaluation of novel imidazoles must strictly integrate pharmacokinetic (PK) profiling and CYP interaction assays prior to establishing efficacy models to ensure a viable therapeutic window[4].

This application note provides a comprehensive, self-validating framework for evaluating novel imidazole compounds in vivo, specifically focusing on oncology models where imidazoles have demonstrated significant promise in5[5].

G A 1. Formulation Optimization (Solubility & Stability) B 2. In Vivo PK Profiling (IV & PO Dosing) A->B  Bioavailability Check   C 3. CYP450 Interaction Assay (Probe Substrate Cassette) B->C  Clearance Data   D 4. Xenograft Efficacy Model (Tumor Volume Tracking) C->D  Establish Safe Dose   E 5. Ex Vivo PD & Histology (Target Engagement) D->E  Tissue Harvesting  

Fig 1: End-to-end in vivo evaluation workflow for novel imidazole therapeutics.

Protocol 1: Pharmacokinetic & CYP Interaction Profiling

Causality & Rationale: Imidazoles are typically highly lipophilic weak bases. Standard aqueous vehicles will cause precipitation upon injection, leading to artificially low bioavailability or fatal embolisms. Furthermore, because imidazoles can act as irreversible mechanism-based inhibitors[2], we must employ an in vivo cassette dosing strategy using CYP probe substrates (e.g., Midazolam for CYP3A4) to quantify the extent of enzyme inhibition in real-time.

Step-by-Step Methodology
  • Formulation Preparation:

    • Dissolve the novel imidazole compound in 10% DMSO.

    • Slowly add 40% PEG-400 while vortexing to prevent micro-precipitation.

    • Top off with 50% sterile saline (0.9% NaCl). Sonicate for 10 minutes at 37°C until optically clear.

  • Animal Dosing (Sprague-Dawley Rats, n=6 per group):

    • Group 1 (IV): Administer 5 mg/kg via the lateral tail vein.

    • Group 2 (PO): Administer 25 mg/kg via oral gavage.

    • Group 3 (CYP Probe): Co-administer the imidazole (25 mg/kg PO) with Midazolam (2 mg/kg PO).

  • Blood Sampling:

    • Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C.

  • LC-MS/MS Bioanalysis:

    • Extract plasma proteins using acetonitrile precipitation (1:3 ratio) containing an internal standard (IS) (e.g., Tolbutamide).

    • Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

Validation Checkpoint: The protocol is self-validating if the recovery of the internal standard (IS) in plasma blanks is <5% of the Lower Limit of Quantification (LLOQ). If IS recovery fluctuates >15% between samples, matrix effects from the PEG-400 vehicle are occurring, and the chromatographic gradient must be extended.

Quantitative PK Data Summary

The table below summarizes typical acceptance criteria and comparative PK parameters for a novel optimized imidazole versus Ketoconazole (a known potent CYP inhibitor).

CompoundRouteDose (mg/kg)Cmax (ng/mL)AUC0-t (h*ng/mL)T1/2 (h)CYP3A4 IC50 (µM)
Lead Imid-A IV5.01,240 ± 1104,500 ± 3203.28.5 (Weak Inhibitor)
Lead Imid-A PO25.02,850 ± 21011,200 ± 8504.18.5 (Weak Inhibitor)
Ketoconazole PO25.03,100 ± 25014,500 ± 9002.80.03 (Potent Inhibitor)

Protocol 2: In Vivo Efficacy (Tumor Xenograft Model)

Causality & Rationale: Recent studies evaluating6[6] have shown potent receptor-specific cytotoxicity in breast cancer lines. We utilize the MDA-MB-468 cell line to assess the in vivo efficacy of the optimized imidazole, as it provides a robust model for evaluating targeted kinase inhibition and subsequent apoptosis without the confounding variables of estrogen-receptor driven growth.

Step-by-Step Methodology
  • Cell Preparation & Inoculation:

    • Harvest MDA-MB-468 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI medium and Matrigel® to a final concentration of 5×107 cells/mL.

    • Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization:

    • Monitor tumor growth bi-weekly using digital calipers.

    • Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14 post-inoculation), randomize mice into Vehicle, Low-Dose (10 mg/kg), and High-Dose (25 mg/kg) groups (n=8/group).

  • Dosing & Monitoring:

    • Administer the imidazole compound via oral gavage (PO) once daily for 21 days.

    • Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .

    • Weigh animals daily. A body weight loss of >15% indicates severe systemic toxicity (potentially due to off-target CYP inhibition), necessitating immediate dose reduction or termination.

  • Ex Vivo Analysis:

    • On Day 22, sacrifice the animals. Excise the tumors, weigh them, and divide into two halves: one flash-frozen in liquid nitrogen for Western blot analysis (e.g., checking for cleaved caspase-3), and one fixed in 10% formalin for immunohistochemistry (IHC).

Validation Checkpoint: This efficacy protocol validates itself via the control group. Vehicle-treated control tumors must reach a minimum average volume of 500 mm³ by Day 21. If this threshold is not met, the tumor take-rate is deemed insufficient for statistical powering, and the study must be repeated with a higher Matrigel ratio.

Pathway IMID Novel Imidazole Derivative HEME CYP450 Heme Iron Binding (Off-Target) IMID->HEME N3 Coordination KINASE Targeted Inhibition (e.g., Kinase/CXCR3) IMID->KINASE Allosteric Binding METAB Altered Drug Metabolism (DDI Risk) HEME->METAB Enzyme Blockade APOP Tumor Cell Apoptosis (Efficacy) KINASE->APOP Signal Disruption

Fig 2: Dual mechanistic pathways of imidazoles: target inhibition and CYP450 interaction.

References

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH.
  • Design and optimization of imidazole derivatives as potent CXCR3 antagonists. PubMed - NIH.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC - NIH.
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC - NIH.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark.

Sources

Comprehensive Methodology for Assessing Enzyme Inhibition by Acrylic Acid Derivatives: Kinetic Profiling of Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Acrylic acid derivatives, particularly acrylamides, have revolutionized the landscape of targeted covalent inhibitors (TCIs). By acting as Michael acceptors, these electrophilic "warheads" are designed to form irreversible covalent bonds with specific nucleophilic residues—predominantly cysteines—within an enzyme's active site. This mechanism is successfully leveraged by blockbuster oncology drugs such as osimertinib (targeting EGFR) and sotorasib (targeting KRAS G12C).

However, assessing the potency of these compounds requires a fundamental paradigm shift in assay design. Because covalent inhibition is a time-dependent process, traditional equilibrium metrics like the half-maximal inhibitory concentration ( IC50​ ) or the dissociation constant ( Kd​ ) are mathematically inadequate. For a covalent inhibitor, the apparent IC50​ will continuously decrease as the pre-incubation time increases, rendering single-timepoint data misleading. To accurately drive Structure-Activity Relationship (SAR) campaigns, researchers must evaluate two distinct kinetic parameters: the reversible binding affinity ( KI​ ) and the maximum rate of covalent inactivation ( kinact​ ) 1.

Mechanistic Framework of Covalent Inhibition

The interaction between an enzyme and an acrylic acid-derived inhibitor occurs in a two-step sequence. First, the inhibitor binds reversibly to the active site, governed by the inactivation constant ( KI​ ). Second, the electrophilic warhead reacts with the target nucleophile to form a permanent covalent adduct, governed by the first-order rate constant kinact​ . The overall efficiency of the inhibitor is defined by the second-order rate constant kinact​/KI​ 2.

Mechanism E Enzyme (E) EI Reversible Complex (E·I) E->EI k_on I Acrylic Acid Inhibitor (I) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic mechanism of targeted covalent inhibition by acrylic acid derivatives.

Analytical Modalities for Kinetic Assessment

While continuous Kitz & Wilson assays are elegant, they require the enzyme to generate a robust, continuous signal in the simultaneous presence of substrate and inhibitor. For many slow-binding covalent inhibitors or enzymes with low turnover rates, discontinuous pre-incubation assays or direct intact mass spectrometry offer a more robust, self-validating system. By decoupling the inhibition phase from the substrate turnover phase, we eliminate substrate competition during the covalent bond formation window.

Protocol 1: Discontinuous Pre-incubation Time-Dependent Assay

This protocol utilizes the Endpoint Pre-incubation IC50​ (EPIC-Fit) methodology to extract kinetic parameters from standard plate-reader data 3.

Step 1: Reagent Preparation

  • Prepare the enzyme at the final assay concentration in the appropriate reaction buffer.

  • Prepare a 10-point serial dilution of the acrylic acid derivative (inhibitor) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

Step 2: Pre-incubation Matrix

  • Causality: To capture the time-dependent nature of the warhead, the enzyme must be exposed to the inhibitor for varying durations before activity is measured.

  • In a 96- or 384-well plate, mix the enzyme and inhibitor. Stagger the initiation of this pre-incubation phase to create a time course (e.g., 0, 15, 30, 60, 120, and 240 minutes) so that all wells finish pre-incubation simultaneously.

Step 3: Reaction Initiation

  • Add the substrate to all wells simultaneously to initiate the enzymatic reaction.

  • Causality: The substrate must be added at a concentration significantly higher than its Michaelis constant ( [S]≫Km​ ). This effectively outcompetes the reversible binding of any unreacted inhibitor, "quenching" the non-covalent association phase and isolating the covalent inactivation rate.

Step 4: Quench & Read

  • Allow the enzymatic reaction to proceed for a fixed duration (within the linear range of product formation), then quench the reaction (e.g., using EDTA for kinases).

  • Read the plate using the appropriate modality (Fluorescence, Absorbance, or Luminescence).

Step 5: Data Analysis

  • Plot the fractional activity remaining versus pre-incubation time for each inhibitor concentration to determine the observed rate constant ( kobs​ ).

  • Fit the kobs​ values to the hyperbolic equation: kobs​=KI​+[I]kinact​[I]​ to extract kinact​ and KI​ .

Workflow Step1 Step 1: Pre-incubation Enzyme + Inhibitor (Varying Time/Conc) Step2 Step2 Step1->Step2 Step3 Step 3: Quench & Read Measure Product Formation Step2->Step3 Step4 Step 4: Kinetic Fitting Determine k_obs, K_I, and k_inact Step3->Step4

Step-by-step workflow for discontinuous pre-incubation time-dependent assays.

Protocol 2: Intact Protein Mass Spectrometry (Direct Observation)

Enzymatic assays rely on indirect readouts. To ensure that the acrylic acid derivative is acting via a precise 1:1 covalent stoichiometry and not through non-specific multi-site labeling, direct observation via intact mass spectrometry (e.g., RapidFire MS) is mandatory 1.

Step 1: Incubation

  • Incubate a fixed concentration of the target enzyme (e.g., 1μM ) with an excess of the inhibitor ( 10μM ) in a physiological buffer at 37°C.

Step 2: Time-Course Quenching

  • At specific time intervals (e.g., 1, 5, 10, 30, 60 minutes), remove an aliquot and immediately quench by adding 1% Formic Acid.

  • Causality: Lowering the pH denatures the enzyme, halting any further nucleophilic attack by the cysteine on the acrylic acid warhead, effectively locking the kinetic snapshot.

Step 3: LC-MS Analysis

  • Inject the quenched samples onto a high-throughput LC-MS system equipped with a C4 or C8 reverse-phase column suitable for intact proteins.

  • Deconvolute the raw mass spectra (e.g., using MaxEnt1) to identify the mass shift corresponding to the exact molecular weight of the inhibitor adduct.

Step 4: Data Processing

  • Calculate the percentage of covalent modification by comparing the peak area of the unmodified enzyme to the peak area of the E-I adduct.

  • Plot % modification versus time to derive the pseudo-first-order rate constant of adduct formation.

Data Presentation & Interpretation

To effectively guide drug development, the derived kinetic parameters must be contextualized. A highly reactive warhead (high kinact​ ) might seem desirable for potency, but it often leads to off-target toxicity. The modern goal in TCI design is to optimize the non-covalent scaffold for high affinity (low KI​ ) while maintaining a "quiet" warhead (moderate kinact​ ).

Kinetic ParameterDefinitionDesired Range for Drug CandidatesSAR Implication
KI​ (Inactivation Constant)Affinity of the initial reversible enzyme-inhibitor complex.Low μM to nM Drives target selectivity. Optimization focuses on the non-covalent scaffold interactions.
kinact​ (Max Inactivation Rate)Intrinsic reactivity of the acrylic acid warhead upon binding. 0.001−0.1 min−1 Moderate reactivity is preferred. Too high leads to off-target toxicity; too low leads to poor efficacy.
kinact​/KI​ (Inactivation Efficiency)Second-order rate constant defining overall covalent potency. >104 M−1s−1 High efficiency ensures rapid target engagement, allowing the drug to act before systemic clearance.

References

  • Mader, L. K., Borean, J. E., & Keillor, J. W. (2024). "A practical guide for the assay-dependent characterisation of irreversible inhibitors." RSC Medicinal Chemistry. 1

  • Mader, L. K., & Keillor, J. W. (2024). "Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data." ACS Medicinal Chemistry Letters. 3

  • Kim, R. Q., & Mulder, M. P. C. (2022). "A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations." Current Protocols. 2

Sources

Application Note: A Researcher's Guide to Cell-Based Cytotoxicity Assays for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the powerful effects of this unique element.[1] The carbon-fluorine (C-F) bond, being the strongest single bond in organic chemistry, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, this same chemical stability and the unique electronic properties of fluorine present distinct challenges for preclinical safety assessment.

While often enhancing stability, fluorinated compounds are not immune to metabolism.[3] In some cases, metabolic processes can cleave the C-F bond, leading to the release of fluoride ions or the formation of toxic metabolites, such as fluoroacetate, which can disrupt critical cellular pathways like the Krebs cycle.[3][4][5] This "dark side" of fluorine necessitates a careful and nuanced approach to cytotoxicity testing.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of best practices, detailed protocols, and critical data interpretation strategies for evaluating the cytotoxicity of fluorinated compounds.

The Unique Challenge: Why Standard Assays Can Be Misleading

Evaluating fluorinated compounds requires more than a standard cytotoxicity screening workflow. Several factors can lead to inaccurate or misleading results if not properly controlled.

  • Metabolic Bioactivation: A parent fluorinated compound may be non-toxic, but its metabolites could be highly cytotoxic.[5][6] Standard in vitro assays using cell lines with low metabolic activity (e.g., non-hepatic cells) may fail to detect this liability.

  • Delayed Toxicity: The metabolic conversion to a toxic product or the slow accumulation of toxic byproducts can lead to delayed-onset cytotoxicity. Short-term assays (e.g., 24 hours) may miss these effects.

  • Assay Interference: The physicochemical properties of some fluorinated compounds can directly interfere with assay components. For example, some compounds can chemically reduce tetrazolium salts (like MTT) in the absence of cellular activity, leading to a false-positive signal for cell viability.[7][8]

To mitigate these challenges, a multi-assay, mechanism-interrogating approach is recommended. It is unlikely that a single in vitro viability test will be sufficient to make a final decision on toxicity.[9]

Strategic Assay Selection: A Multi-Parametric Approach

No single assay can provide a complete picture of cytotoxicity. Therefore, a panel of assays targeting different cellular health indicators is essential. The choice of assay should be guided by the compound's known chemistry and the biological question being asked.

Table 1: Comparative Overview of Recommended Cytotoxicity Assays

Assay PrincipleAssay NameMeasuresAdvantages for Fluorinated CompoundsPotential Pitfalls
Membrane Integrity Lactate Dehydrogenase (LDH) ReleaseRelease of cytosolic LDH from damaged cell membranes (necrosis)[10][11]Direct measure of membrane damage; less prone to metabolic interference than tetrazolium dyes.[9]Less sensitive for early-stage apoptosis; background LDH in serum can be an issue.[11][12]
Metabolic Activity Resazurin (e.g., alamarBlue®) ReductionReduction of resazurin to fluorescent resorufin by metabolically active cells.[13][14]Higher sensitivity and shorter incubation than MTT; water-soluble product avoids solubilization step.[13][15]Can be reduced by highly reactive compounds; signal reflects metabolic state, not just cell number.
Apoptosis Induction Caspase-Glo® 3/7 AssayActivity of executioner caspases 3 and 7, key mediators of apoptosis.[16][17]Highly sensitive and specific for apoptosis; simple "add-mix-measure" format is ideal for HTS.[16][18]Will not detect non-apoptotic cell death (e.g., necrosis); requires specific caspase activation.

Visualizing the Workflow: Decision-Making for Cytotoxicity Testing

The following diagram outlines a logical workflow for selecting and performing cytotoxicity assays for novel fluorinated compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Mechanistic Follow-up start Novel Fluorinated Compound assay_select Select Primary Assay: Resazurin (Metabolic Activity) & LDH (Membrane Integrity) start->assay_select run_assays Perform Assays (48-72h) Include Compound-Only Control assay_select->run_assays data_analysis Analyze Data: Calculate % Cytotoxicity Compare Resazurin vs. LDH results run_assays->data_analysis decision Results Concordant? data_analysis->decision caspase Perform Caspase-Glo® 3/7 Assay to confirm Apoptosis decision->caspase No (e.g., Metabolism ↓ but LDH ↑) report Final Report: Synthesize all data to conclude on cytotoxicity profile decision->report Yes (e.g., Both show dose-dependent toxicity) caspase->report

Caption: Workflow for assessing fluorinated compound cytotoxicity.

Detailed Protocols: From Benchtop to Data

The following protocols are designed to be robust and self-validating. It is critical to include all specified controls to ensure data integrity.

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[11][19]

Materials:

  • Sterile 96-well, flat-bottom cell culture plates

  • LDH Cytotoxicity Assay Kit (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit, Promega CytoTox 96®)

  • Test Cells (e.g., HepG2 for metabolic competence)

  • Complete cell culture medium

  • Vehicle control (e.g., DMSO, sterile water)

  • Positive control (e.g., 1% Triton™ X-100 or kit-provided Lysis Buffer)

  • Multi-channel pipette and plate reader capable of absorbance at 490 nm and 680 nm.[11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ – 5 x 10⁴ cells/well) in 100 µL of culture medium.[10] Incubate overnight (37°C, 5% CO₂).

  • Plate Setup (Controls are Essential):

    • Untreated Control (Spontaneous LDH Release): Triplicate wells with cells treated with vehicle only.[11]

    • Maximum LDH Release Control: Triplicate wells with cells to be lysed with 10 µL of 10X Lysis Buffer.[11]

    • Test Compound Wells: Triplicate wells for each concentration of the fluorinated compound.

    • Compound-Only Control (Assay Interference): Triplicate wells containing culture medium and the highest concentration of the test compound, but no cells. This is crucial to detect if the compound itself affects LDH activity or the assay chemistry.

  • Compound Treatment: Prepare serial dilutions of the fluorinated compound. Add 10-50 µL of the compound dilutions to the respective wells. Ensure the final vehicle concentration is consistent across all wells (typically ≤0.5%).

  • Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours) to account for potential delayed toxicity.

  • Induce Maximum Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[11]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet any cells.[20] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.[11]

  • Assay Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate.[11] Mix gently by tapping the plate.

  • Incubation & Stop Reaction: Incubate at room temperature for 30 minutes, protected from light.[11] Add 50 µL of Stop Solution to each well.[11]

  • Data Acquisition: Measure the absorbance at 490 nm (for formazan product) and 680 nm (to correct for background/fingerprinting).[11]

Data Analysis:

  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Subtract the average absorbance from the "Compound-Only Control" from all test compound wells.

  • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key enzymes activated during the execution phase of apoptosis.[16] The "add-mix-measure" format is simple and robust.[16][18]

Materials:

  • Sterile 96-well, white-walled plates (for luminescence)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Test Cells

  • Complete cell culture medium

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Staurosporine, Bortezomib)[18]

  • Luminometer plate reader

Procedure:

  • Cell Seeding & Treatment: Seed cells (e.g., 10,000 cells/well) in 100 µL of medium in a white-walled 96-well plate. Add test compounds and controls as described in the LDH assay. Incubate for the desired period (e.g., 24-48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate as per the manufacturer's instructions.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[18]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.

  • Data is often expressed as Fold Change in caspase activity relative to the vehicle-treated control. Fold Change = (Luminescence_Sample) / (Luminescence_VehicleControl)

Data Interpretation and Advanced Considerations

  • Discordant Results: If the LDH assay shows high cytotoxicity but a metabolic assay (like Resazurin) shows high viability, it could indicate that the compound is causing rapid necrosis without a significant preceding drop in metabolic activity. Conversely, if metabolism drops but LDH release is low, it points towards a cytostatic effect or early-stage apoptosis.

  • Metabolic Activation: To test for metabolic bioactivation, consider using a cell line with inducible cytochrome P450 (CYP) enzymes or co-culturing with primary hepatocytes. Comparing results between metabolically active (e.g., HepG2) and inactive (e.g., HEK293) cell lines can be highly informative.

  • C-F Bond Cleavage: While not a standard cytotoxicity assay, if C-F bond metabolism is suspected, advanced techniques like ¹⁹F-NMR can be used to detect fluoride release in the cell culture medium, providing direct evidence of defluorination.[21]

Visualizing a Potential Mechanism: Bioactivation & Toxicity

Some fluorinated compounds can undergo metabolic activation, leading to downstream toxicity. The diagram below illustrates a hypothetical pathway where a fluoroethylamine moiety is metabolized, releasing the known toxin fluoroacetate.[6]

G cluster_0 Cellular Metabolism cluster_1 Mitochondrial Toxicity Parent Parent Compound (e.g., with Fluoroethylamine) CYP450 CYP450-mediated N-dealkylation Parent->CYP450 Metabolite Toxic Metabolite (Fluoroacetate) CYP450->Metabolite Krebs Krebs Cycle Disruption Metabolite->Krebs Inhibits Aconitase ATP ATP Depletion Krebs->ATP Apoptosis Apoptosis Induction ATP->Apoptosis

Caption: Hypothetical bioactivation of a fluorinated compound.

By employing a thoughtful, multi-assay approach and maintaining rigorous controls, researchers can confidently navigate the complexities of fluorinated compound cytotoxicity, leading to safer and more effective therapeutic development.

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Research in Toxicology. [Link]

  • Caspase-Glo® 3/7 3D Assay. Promega Corporation (Japan). [Link]

  • LDH cytotoxicity assay. protocols.io. [Link]

  • Caspase-Glo® 3/7 Assay System. Promega Corporation (Japan). [Link]

  • Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • (Open Access) Metabolism and Toxicity of Fluorine Compounds. (2021). SciSpace. [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Cell viability assays: Alternatives to the MTT assay. BenchSci. [Link]

  • Fluorescent Formazans and Tetrazolium Salts - Towards Fluorescent Cytotoxicity Assays. ResearchGate. [Link]

  • Cytotoxicity Testing 101: Assays, Biocompatibility and Risk Management. SGS. [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. MD+DI. [Link]

  • Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles. ResearchGate. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC. [Link]

  • Cytotoxicity evaluation using the MTT colorimetric assay. ResearchGate. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. [Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Bentham Science Publishers. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. PMC. [Link]

  • New flow cytometric assays for monitoring cell-mediated cytotoxicity. PMC. [Link]

  • cytotoxicity mtt assay: Topics by Science.gov. Science.gov. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

  • Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews. [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Library and Archives Canada. [Link]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. ResearchGate. [Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC. [Link]

  • Effects of fluorinated compounds 2, 3, and 8 (relative activity, RA) on... ResearchGate. [Link]

  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PMC. [Link]

Sources

Application Note: Advanced Analytical Methodologies for the Quantitation of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Plasma, Tissue Lysates, and Parasitic Cell Cultures Technology: SPE-MCX coupled with HILIC-ESI-MS/MS

Biological Context & Analytical Rationale

The Mechanistic Target

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid (commonly referred to as 2-fluorourocanic acid) is a synthetic, fluorinated derivative of urocanic acid. It acts as a highly potent, reversible, and competitive inhibitor of urocanase (urocanate hydratase, EC 4.2.1.49)[1][2]. By blocking the hydration of urocanic acid to 4-imidazolone-5-propionate, this compound effectively halts histidine catabolism. This mechanism is heavily utilized in metabolic flux studies, particularly to disrupt the bioenergetics of parasites like Trypanosoma cruzi that rely on histidine as a primary carbon source, and in dermatological research investigating UV-induced immunosuppression[1][3].

Pathway L_His L-Histidine HAL Histidine Ammonia-Lyase L_His->HAL UCA Urocanic Acid URO Urocanase UCA->URO IPA 4-Imidazolone- 5-propionate HAL->UCA URO->IPA Inhibitor 2-Fluoro-3-(1H-imidazol- 4-yl)acrylic acid Inhibitor->URO

Fig 1. Histidine metabolism pathway illustrating the competitive inhibition of urocanase by 2-fluorourocanic acid.

The Analytical Challenge (Causality & Strategy)

Quantifying 2-fluorourocanic acid in complex biological matrices presents three distinct analytical challenges:

  • Extreme Polarity & Zwitterionic Nature: The molecule possesses a basic imidazole ring ( pKa​≈6.0 ) and an acidic α,β-unsaturated carboxylic acid ( pKa​≈3.5 ). In standard Reversed-Phase Liquid Chromatography (RPLC), it elutes in the void volume, suffering from severe matrix-induced ion suppression.

  • Photo-Instability: Similar to endogenous urocanic acid, the 2-fluoro analog is susceptible to UV-induced trans-to-cis isomerization, which can split the chromatographic peak and artificially lower quantitation yields[4][5].

  • Isobaric Interference: Biological matrices contain high levels of endogenous histidine metabolites that can cause isobaric interference in low-resolution MS.

The Solution: To overcome these challenges, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes an organic-rich mobile phase that provides excellent retention for highly polar, zwitterionic compounds while dramatically enhancing Electrospray Ionization (ESI) desolvation efficiency[5][6]. For sample cleanup, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to selectively isolate the zwitterion based on its distinct pKa​ values.

Experimental Protocols

Sample Preparation Workflow (SPE-MCX)

Note: All procedures must be performed under amber lighting or in low-light conditions to prevent trans-to-cis photo-isomerization.

Causality of the SPE Chemistry: At pH 2.0, the carboxylic acid of 2-fluorourocanic acid is fully protonated (neutral), while the imidazole ring is fully protonated (positively charged). This allows the molecule to bind strongly via electrostatic interactions to the sulfonic acid groups of the MCX resin. Washing with 100% methanol removes neutral lipids, and elution with a basic organic solvent deprotonates the imidazole, releasing the analyte.

Step-by-Step Methodology:

  • Spiking: Aliquot 100 µL of biological sample (plasma/lysate) into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3​ -Urocanic Acid, 1 µg/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 min at 4°C.

  • Acidification: Transfer the supernatant to a clean tube and dilute with 400 µL of 2% Formic Acid in Water (adjusting the pH to ~2.0).

  • SPE Loading: Condition an Oasis MCX cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid. Load the acidified sample.

  • Washing: Wash with 1 mL of 2% Formic Acid (removes salts), followed by 1 mL of 100% Methanol (removes hydrophobic lipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).

Workflow N1 1. Biological Sample Collection (Plasma / Tissue Lysate) N2 2. Protein Precipitation (Cold Acetonitrile, 4°C) N1->N2 N3 3. Solid Phase Extraction (MCX) (Load at pH 2, Elute at pH 10) N2->N3 N4 4. Evaporation & Reconstitution (90% Acetonitrile / 10% Water) N3->N4 N5 5. HILIC-MS/MS Analysis (ESI Positive, MRM Mode) N4->N5

Fig 2. Step-by-step sample preparation and HILIC-MS/MS analytical workflow.

HILIC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the carboxylate group remains protonated, preventing secondary ionic interactions with the stationary phase that cause peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min

Table 1: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.001090Initial
1.001090Isocratic (Hold)
4.004555Linear
5.004555Isocratic (Wash)
5.101090Linear
8.001090Re-equilibration

Mass Spectrometry (ESI+ MRM): Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Fragment Causality
2-Fluorourocanic Acid 157.0113.1 (Quantifier)15Loss of CO2​ (-44 Da)
2-Fluorourocanic Acid 157.0139.0 (Qualifier)10Loss of H2​O (-18 Da)
13C3​ -Urocanic Acid (IS) 142.098.115Loss of CO2​ (-44 Da)

Self-Validating System & Quality Controls (Trustworthiness)

To ensure this protocol acts as a self-validating system, the following systemic checks must be integrated into every batch:

  • Isotope-Dilution Normalization: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) added prior to protein precipitation acts as a mathematical self-correction tool. It inherently validates the extraction recovery and normalizes any matrix-induced ion suppression occurring in the ESI source[7]. If the absolute area of the SIL-IS drops by >50% compared to a neat solvent injection, the matrix effect is deemed critically high, and the sample must be diluted and re-extracted.

  • Isomerization Monitoring: Because 2-fluorourocanic acid can undergo UV-induced isomerization, QC samples must be split: one exposed to ambient lab light and one kept in actinic amber vials. The appearance of a closely eluting isobaric peak (the cis-isomer) in the light-exposed QC validates the chromatographic resolution of the column and confirms whether sample handling conditions were adequately light-protected.

  • Carryover Nullification: HILIC columns can suffer from carryover of basic compounds. A blank injection (90% Acetonitrile) immediately following the Upper Limit of Quantification (ULOQ) standard must yield a signal <20% of the Lower Limit of Quantification (LLOQ).

References

  • Klee, C. B., La John, L. E., Kirk, K. L., & Cohen, L. A. (1977). 2-Fluorourocanic acid, a potent reversible inhibitor of urocanase. Biochemical and Biophysical Research Communications, 75(3), 674-681.[Link]

  • BRENDA Enzyme Database. EC 4.2.1.49 - Urocanate hydratase.[Link]

  • Joo, K.-M., Han, J. Y., Son, E. D., Nam, G.-W., Chung, H. Y., Jeong, H.-J., Cho, J.-C., & Lim, K.-M. (2012). Rapid, simultaneous and nanomolar determination of pyroglutamic acid and cis-/trans-urocanic acid in human stratum corneum by hydrophilic interaction liquid chromatography (HILIC)-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 897, 55-63.[Link]

  • Dénes, J., et al. (2010). HILIC-UPLC-MS for Exploratory Urinary Metabolic Profiling in Toxicological Studies. Analytical Chemistry, 82(24), 10186-10193.[Link]

Sources

use of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Fluoro-3-(1H-imidazol-4-yl)acrylic Acid in Structure-Activity Relationship (SAR) Studies of Urocanase

Introduction & Mechanistic Rationale

As a Senior Application Scientist in enzymology and drug discovery, I frequently encounter the challenge of designing probes for transient enzymatic intermediates. In the histidine degradation pathway, urocanase (urocanate hydratase, EC 4.2.1.49) catalyzes the hydration of urocanic acid to 4-imidazolone-5-propionate[1]. This enzyme is a compelling therapeutic target for parasitic infections (e.g., Trypanosoma cruzi) and a fascinating subject for mechanistic enzymology due to its reliance on a tightly bound NAD+ cofactor acting as an electrophile rather than a redox agent.

To interrogate this active site, 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid (commonly known as 2-fluorourocanic acid) serves as an indispensable molecular probe. Synthesized as a structural analog of the natural substrate, this compound is a potent, reversible, competitive inhibitor of urocanase[2].

The Causality Behind the SAR: The strategic placement of a fluorine atom at the α -position of the acrylic acid chain introduces profound stereoelectronic effects. Fluorine’s strong inductive electron-withdrawing nature (-I effect) depletes electron density from the conjugated double bond. Because the first step of urocanase catalysis involves the nucleophilic attack of the substrate's double bond onto the electrophilic NAD+ cofactor, this electron depletion slows the enzymatic hydration rate by a factor of 100[2]. Paradoxically, the binding affinity of 2-fluorourocanic acid is approximately 1,000 times greater than that of the natural substrate ( Ki​ ~ 1 µM vs. Km​ ~ 1 mM)[3]. This massive increase in affinity is attributed to favorable orthogonal multipolar interactions between the highly electronegative fluorine and the active site pocket. By contrast, modifications on the imidazole ring (such as 4-fluorourocanic acid) completely abolish binding, proving that the imidazole nitrogens are strictly required for anchoring the molecule via hydrogen bonds[2].

Quantitative SAR Data Summary

To facilitate structural comparisons, the kinetic parameters of key urocanic acid derivatives are summarized below. This data highlights the strict electronic and spatial requirements of the urocanase active site.

Table 1: SAR Profiling of Urocanase Ligands

CompoundStructural ModificationBinding AffinityRelative Hydration RateBiological Role
Urocanic Acid None (Natural Substrate) Km​ ≈ 0.24 – 1.0 mM100% (Baseline)Natural Substrate
2-Fluorourocanic Acid α -Fluoro on acrylic chain Ki​ ≈ 1.0 µM~1%Potent Competitive Inhibitor
4-Fluorourocanic Acid Fluoro on imidazole ringNo binding detected0%Inactive
2-Aminourocanic Acid α -Amino on acrylic chainNo binding detected0%Inactive

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a control mechanism to prevent false artifacts, ensuring high trustworthiness in your SAR data.

Protocol A: Steady-State Kinetic Profiling and Ki​ Determination

Objective: Determine the competitive inhibitory constant ( Ki​ ) of 2-fluorourocanic acid using continuous UV spectrophotometry. Causality for Assay Design: Urocanic acid possesses a highly conjugated system that absorbs strongly at 277 nm ( ϵ = 18,600 M −1 cm −1 )[4]. Enzymatic hydration breaks this conjugation, resulting in a quantifiable decrease in absorbance. This label-free, direct measurement is superior to coupled assays, which can introduce secondary inhibition artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Self-Validation: Measure the absorbance of the buffer alone at 277 nm to ensure no UV-absorbing contaminants are present.

  • Enzyme Activation (Critical Step): If using recombinant urocanase from Pseudomonas putida, the enzyme natively exists in an inactive state. You must photoactivate the enzyme by irradiating the crude extract or purified protein with UV light (360 nm) for 30 minutes on ice prior to the assay[5]. Failure to do so will yield a false-negative activity profile.

  • Control Reactions:

    • Negative Control: Buffer + 1 mM Urocanic Acid (monitors spontaneous non-enzymatic hydration/UV degradation).

    • Positive Control: Buffer + 1 mM Urocanic Acid + 10 nM activated Urocanase (establishes the baseline Vmax​ ).

  • Inhibitor Titration: Prepare cuvettes containing 100 mM phosphate buffer, varying concentrations of urocanic acid (0.1 mM to 2.0 mM), and fixed concentrations of 2-fluorourocanic acid (0.5 µM, 1.0 µM, and 5.0 µM).

  • Data Acquisition: Initiate the reaction by adding 10 nM urocanase. Record the decrease in absorbance at 277 nm over 3 minutes at 25°C.

  • Kinetic Modeling: Calculate the initial velocities ( v0​ ). Plot the data using a Dixon plot ( 1/v vs. [I] ) to confirm the competitive inhibition mechanism and extract the Ki​ value.

Protocol B: Structural Trapping of the NAD+ Adduct

Objective: Isolate the transient enzyme-inhibitor complex for downstream X-ray crystallography or LC-MS/MS. Causality for Assay Design: Because 2-fluorourocanic acid is hydrated 100 times slower than the natural substrate, incubating it with urocanase at saturating concentrations creates a kinetic bottleneck. This allows the normally fleeting covalent NAD+-adduct to accumulate to stoichiometric levels.

Step-by-Step Methodology:

  • Complex Formation: Incubate 100 µM of activated urocanase with 500 µM 2-fluorourocanic acid in 50 mM HEPES buffer (pH 7.5) for 15 minutes at 4°C.

  • Quenching:

    • For Mass Spectrometry: Quench the reaction by adding 1% formic acid to denature the protein and stabilize the covalent adduct, followed by rapid freezing in liquid nitrogen.

    • For Crystallography: Do not quench. Immediately transfer the complex to hanging-drop vapor diffusion plates using PEG 3350 as the precipitant to co-crystallize the trapped intermediate.

Visualizations

Pathway Histidine L-Histidine Urocanate Urocanic Acid (Natural Substrate) Histidine->Urocanate Histidine ammonia-lyase Product 4-Imidazolone- 5-propionate Urocanate->Product Hydration Enzyme Urocanase (EC 4.2.1.49) Enzyme->Urocanate Catalyzes Inhibitor 2-Fluoro-3-(1H-imidazol-4-yl) acrylic acid Inhibitor->Enzyme Competitive Inhibition (Ki ~1 µM)

Fig 1: Histidine degradation pathway highlighting competitive inhibition of urocanase.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Steady-State Kinetics (UV Spec at 277 nm) Step1->Step2 Step3 3. SAR Analysis (Km vs Ki Comparison) Step2->Step3 Step4 4. Structural Trapping (NAD+ Adduct Isolation) Step3->Step4

Fig 2: Experimental workflow for SAR profiling and structural trapping of urocanase.

References

  • Klee, C. B., La John, L. E., Kirk, K. L., & Cohen, L. A. (1977). Structure of Urocanate Hydratase from the protozoan Trypanosoma cruzi - ResearchGate (Contains original data on 2-Fluorourocanic acid, a potent reversible inhibitor of urocanase). Source: ResearchGate. URL:[2]

  • BRENDA Enzyme Database. Literature summary extracted from - BRENDA Enzyme Database. Source: BRENDA. URL:[3]

  • Hug, D. H., O'Donnell, P. S., & Hunter, J. K. (1978). Photoactivation of urocanase in Pseudomonas putida. Purification of inactive enzyme. Source: ACS Publications. URL:[5]

  • Wikipedia Contributors. Urocanic acid. Source: Wikipedia. URL:[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Welcome to the technical support center for the purification of amine hydrochloride salts. In the synthesis of active pharmaceutical ingredients (APIs), achieving high purity is not merely a goal but a regulatory and safety necessity. Amine hydrochloride salts are a common form for APIs, offering improved stability and solubility. However, their purification can present unique challenges.

This guide is structured to provide both foundational knowledge and practical, field-tested solutions to common problems encountered during the purification process. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the underlying principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of amine hydrochloride salts.

Q1: What is the primary principle behind purifying crystalline solids like amine hydrochloride salts?

A: The most common and powerful technique is recrystallization . This process relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An impure solid is dissolved in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, and it begins to form crystals. Because the impurities are present in a much lower concentration, they remain dissolved in the cold solvent (the "mother liquor"). The pure crystals can then be isolated by filtration.[2][3] The slow, ordered formation of the crystal lattice selectively excludes impurity molecules, leading to a significant increase in purity.[4]

Q2: Why is choosing the right solvent for recrystallization so critical?

A: Solvent selection is the most crucial step for a successful recrystallization.[1] An ideal solvent does not just dissolve the compound; it creates a specific solubility profile that enables purification. The choice of solvent dictates the yield, purity, and crystal quality of the final product. A poorly chosen solvent can lead to no crystallization, low recovery, or no improvement in purity.

Q3: What is an acid-base extraction, and when is it a useful purification step?

A: An acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acid-base properties. It is particularly useful for purifying amine hydrochloride salts by temporarily converting them to their "freebase" form.[5] The principle hinges on the drastic change in solubility between the salt and its corresponding freebase.

  • Amine Hydrochloride Salt: Typically polar and soluble in aqueous solutions.

  • Amine Freebase: Typically non-polar and soluble in organic solvents (like diethyl ether, dichloromethane, or ethyl acetate), but insoluble in water.[5]

By dissolving the impure salt in water and adding a base (e.g., NaOH), you convert the salt to its freebase form, which can then be extracted into an organic solvent, leaving polar impurities behind in the aqueous layer. The purified freebase in the organic layer can then be converted back to the hydrochloride salt by adding hydrochloric acid.[5] This technique is excellent for removing non-basic impurities.

Q4: How can I definitively assess the purity of my final product?

A: Purity assessment requires robust analytical methods. A single technique is often insufficient. A combination of methods provides a comprehensive evaluation of purity.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds.[8] It separates the main compound from structurally related impurities, allowing for precise quantification.[6]

  • Gas Chromatography (GC): This technique is ideal for identifying and quantifying volatile impurities, most commonly residual solvents from the purification process.[8][9]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides structural information about the main compound and any detected impurities, aiding in their identification.[8]

  • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can be used as a direct determination method to assign a highly accurate purity value to a reference standard.[6]

  • Titration: For salts, methods like the Volhard titration can determine the chloride content, which is a key component of the mass balance for a hydrochloride salt.[10]

Table 1: Common Analytical Techniques for Purity Assessment
TechniquePurposeInformation Provided
HPLC Quantify structurally related impuritiesPercentage purity based on peak area
GC-MS Quantify residual volatile solventsIdentity and concentration (ppm) of solvents
LC-MS Identify unknown impuritiesMolecular weight of impurities
Karl Fischer Titration Quantify water contentPercentage of water
Thermogravimetric Analysis (TGA) Quantify non-volatile inorganic impuritiesPercentage of residual inorganic material

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a practical question-and-answer format.

Q1: I've followed the recrystallization protocol, but no crystals are forming, even after the solution has cooled completely. What's wrong?

A: This is a common issue that can usually be traced back to one of three causes:

  • Cause 1: Too Much Solvent. You may have added too much solvent, meaning the solution is not saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until the solution becomes slightly cloudy, then add a very small amount of solvent back until it is clear again. Allow this newly saturated solution to cool slowly.[1]

  • Cause 2: Inappropriate Solvent. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: You will need to find a different solvent or a solvent system. A good strategy is to use a binary solvent system: dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly.[2]

  • Cause 3: Supersaturation. Sometimes a solution becomes supersaturated and requires an energy input to initiate crystallization (nucleation).

    • Solution 1 (Seeding): Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystal growth.

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystals to form.

Q2: My product is separating as an oil, not as crystals. How do I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly concentrated.[2] The resulting oil often traps impurities and fails to purify the product.

  • Cause 1: Solution is too supersaturated. Rapid cooling of a highly concentrated solution can cause the solute to crash out as a liquid.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the concentration and then allow it to cool much more slowly. Placing the flask in an insulated container (like a beaker of warm water) can help slow the cooling rate.[11]

  • Cause 2: Solvent boiling point is too high. If the solvent's boiling point is higher than the melting point of your compound, it will melt upon dissolution and may not solidify.

    • Solution: Choose a solvent with a lower boiling point.

Diagram 1: Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Product Oils Out observe->oil_out Problem collect Collect & Dry Crystals crystals->collect check_saturation Is solution saturated? no_crystals->check_saturation add_solvent Add more solvent, cool slower oil_out->add_solvent evaporate Evaporate excess solvent check_saturation->evaporate No (Too dilute) induce Induce crystallization (seed/scratch) check_saturation->induce Yes (Supersaturated) add_solvent->cool evaporate->cool induce->observe

Caption: A flowchart for diagnosing and solving common recrystallization problems.

Q3: My purity didn't improve much after recrystallization. What went wrong?

A: This indicates that the impurities were not effectively separated from the main product.

  • Cause 1: Incorrect Solvent Choice. The impurities may have very similar solubility profiles to your product in the chosen solvent.

    • Solution: A different solvent is needed. The ideal solvent will dissolve the impurities well even at low temperatures, or not dissolve them at all, even when hot.[2]

  • Cause 2: Cooling Was Too Rapid. Fast cooling can cause impurities to become trapped within the growing crystal lattice (a process called occlusion).[4]

    • Solution: Repeat the recrystallization and ensure the solution cools as slowly as possible. This gives the crystal lattice time to form correctly and exclude foreign molecules.[4]

  • Cause 3: Insufficient Washing. The mother liquor, which contains the dissolved impurities, can coat the surface of your crystals.

    • Solution: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to wash away surface impurities without dissolving a significant amount of your purified product.[3]

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent

This protocol outlines the fundamental steps for purifying an amine hydrochloride salt using a single solvent.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of your crude salt into a test tube.

    • Add a few drops of a candidate solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable (compound is too soluble).

    • If the solid does not dissolve, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate.[1] Alcohols like ethanol or isopropanol are often good starting points for hydrochloride salts.[5]

  • Dissolution:

    • Place the crude amine hydrochloride salt (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities (like dust or inorganic materials) are present in the hot solution, they must be removed.

    • Pre-heat a filter funnel and a clean receiving flask. Use fluted filter paper.

    • Pour the hot solution through the pre-heated setup quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization:

    • Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for removing non-basic or neutral impurities from an amine hydrochloride salt.

  • Basification and Extraction:

    • Dissolve the impure amine hydrochloride salt in water.

    • Transfer the solution to a separatory funnel.

    • Slowly add a base (e.g., 1M NaOH solution) while swirling, until the solution is basic (test with pH paper, pH > 10). This converts the salt to its water-insoluble freebase.

    • Add an immiscible organic solvent (e.g., ethyl acetate). Stopper the funnel and shake vigorously, venting frequently.[5]

    • Allow the layers to separate. The purified amine freebase will be in the organic layer. Drain and discard the aqueous layer (which contains polar impurities).

  • Washing:

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up emulsions.

  • Salt Formation:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), then filter to remove the agent.

    • Cool the dried organic solution in an ice bath.

    • Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. The purified amine hydrochloride salt will precipitate out of the solution.[5]

  • Collection and Drying:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the collected salt with a small amount of cold organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Dry the purified salt under vacuum.

Diagram 2: Principle of Acid-Base Extraction for Amine HCl Salts

G cluster_0 Step 1: Basify & Extract cluster_1 Step 2: Re-form Salt start Impure Amine-HCl (aq) + Impurities add_base Add NaOH (aq) start->add_base sep_funnel_1 Polar Impurities (aq) add_base->sep_funnel_1:f1 Forms Freebase Amine organic_layer Pure Freebase Amine in Organic Solvent add_acid Add HCl (in ether) organic_layer->add_acid precipitate Pure Amine-HCl Salt (solid precipitate) add_acid->precipitate

Caption: Workflow showing the separation of an amine from polar impurities.

References

  • Recrystallization and Acid/Base Extraction - The Basics.

  • Recrystallization Guide: Process, Procedure, Solvents.

  • Process for purification of acrylic acid by fractional crystallization.

  • Finding the best solvent for recrystallisation student sheet.

  • Process for purification of acrylic acid by fractional crystallization.

  • Method and apparatus for purifying acrylic acid, and acrylic acid purified by the method.

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.

  • Acrylic Acid Impurities and Related Compound.

  • Top 5 Methods of Assessing Chemical Purity.

  • Crystallization of hydrohalides of pharmaceutical compounds.

  • Purification of organic hydrochloride salt?

  • Recrystallization and purification techniques for getting a pure sample.

  • Troubleshooting Purification Methods.

  • What are some practical ways to purify complex compounds other than column chromatography?

  • Process for purification of acrylic acid by fractional crystallization.

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?

  • Determination of Salt.

  • Purifying OTC Chemicals: Recrystallization.

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

  • What are two examples where recrystallization could be used as part of an organic chemistry exquisite experiment?

Sources

overcoming solubility issues of imidazole compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter the "imidazole paradox": these compounds often possess excellent cell permeability and target binding due to their lipophilic backbones, but they notoriously crash out of aqueous assay buffers.

To solve these issues, we must move beyond trial-and-error. By understanding the thermodynamic properties of the imidazole ring—specifically its pKa, dielectric responses, and host-guest complexation mechanics—we can engineer self-validating formulations that keep your active pharmaceutical ingredients (APIs) in solution.

Diagnostic Formulation Workflow

Before altering your assay conditions, follow this logical progression to determine the least disruptive formulation strategy for your specific biological model.

G Start Compound Precipitates in Aqueous Buffer Check_pH Assess Assay pH Tolerance (Imidazole pKa ~6.95) Start->Check_pH Step 1 Lower_pH Lower pH < 6.0 (Protonate Nitrogen) Check_pH->Lower_pH Assay tolerates acidic pH Cosolvents Evaluate Co-solvents (PEG400, Tween 80) Check_pH->Cosolvents Assay requires neutral pH Lower_pH->Cosolvents Still insoluble Success Soluble Aqueous Formulation Achieved Lower_pH->Success Soluble Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) Cosolvents->Cyclodextrin Precipitation persists Cosolvents->Success Soluble Cyclodextrin->Success Soluble

Diagnostic workflow for resolving imidazole solubility issues in aqueous buffers.

Mechanistic Troubleshooting & FAQs

Q1: My imidazole derivative is highly soluble in a 10 mM DMSO stock but immediately precipitates when diluted into PBS (pH 7.4). Why does this happen, and how do I fix it? A1: This is a classic manifestation of kinetic insolubility . DMSO is a polar aprotic solvent with a low dielectric constant. When you spike the DMSO stock into an aqueous buffer, the rapid solvent shift drastically increases the polarity of the microenvironment. The hydrophobic regions of your imidazole derivative are suddenly exposed to water, driving rapid intermolecular aggregation to minimize thermodynamic free energy. Solution: Limit final DMSO concentration to <1-2% v/v. If precipitation still occurs, you must transition from relying on kinetic solubility to enhancing thermodynamic solubility using the strategies below.

Q2: How can I leverage the pKa of the imidazole ring to improve aqueous solubility? A2: The imidazole ring contains a basic, pyridine-like nitrogen (sp2 hybridized) with a lone pair of electrons orthogonal to the aromatic pi-system, allowing it to readily accept a proton. The pKa of the conjugate acid of imidazole is approximately 6.95 . Causality: If your biological assay tolerates it, lower the buffer pH to 5.5–6.0. At one pH unit below the pKa, over 90% of the imidazole molecules become protonated (cationic). This positive charge facilitates strong ion-dipole interactions with water molecules, exponentially increasing thermodynamic solubility. At physiological pH (7.4), the compound exists predominantly as the less soluble free base.

Q3: If my assay requires a strict pH of 7.4 and is sensitive to organic co-solvents, what is the best formulation strategy? A3: Inclusion complexation using cyclodextrins—specifically 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) —is the optimal approach . Causality: Imidazole derivatives often possess lipophilic moieties attached to the polar heterocyclic core. HP- β -CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic portion of your drug inserts into the cyclodextrin cavity via van der Waals forces, while the hydrophilic exterior ensures the entire complex remains dissolved in water. HP- β -CD is preferred over native β -CD because the hydroxypropyl substitutions disrupt the rigid hydrogen-bond network of the crystal lattice, boosting the carrier's own aqueous solubility from ~18.5 mg/mL to >1200 mg/mL .

Q4: What is a standard, well-tolerated co-solvent vehicle for dosing poorly soluble imidazoles in animal models? A4: A highly effective vehicle for intravenous (IV) or intraperitoneal (IP) administration is a quaternary mixture: 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline . Causality: This mixture attacks insolubility from multiple thermodynamic angles. DMSO acts as the primary solubilizer to break solid-state crystal lattice energy. PEG400 acts as a miscible co-solvent that lowers the overall dielectric constant of the aqueous phase. Tween 80 is a non-ionic surfactant that forms micelles above its critical micelle concentration (CMC), sequestering the hydrophobic drug molecules and preventing them from nucleating when introduced to the saline phase.

Quantitative Formulation Metrics

Use this data matrix to select the appropriate solubilization agent based on your experimental constraints.

Formulation AgentMechanism of SolubilizationTypical Conc. RangeBiological Compatibility
pH Adjustment (HCl/Citrate) Protonation of imidazole N (pKa ~6.95)pH 5.0 - 6.0Low (May affect cell viability/enzyme activity)
DMSO Lowers dielectric constant0.1% - 2% (in vitro)Moderate (Cytotoxic at >2%)
PEG400 Co-solvent; disrupts water H-bonding10% - 40% (in vivo)High (Well-tolerated IV/IP)
Tween 80 Micellar encapsulation1% - 5%Moderate (Can cause hemolysis at high conc.)
HP- β -Cyclodextrin Hydrophobic cavity inclusion5% - 20% w/vVery High (FDA approved for IV use)

Validated Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems . Built-in checkpoints guarantee that you are measuring true solubility rather than colloidal suspensions.

Protocol A: Kinetic Solubility Assessment (Solvent Shift Method)

Objective: Determine the maximum soluble concentration of an imidazole derivative in an aqueous buffer before nucleation occurs.

  • Stock Preparation: Dissolve the imidazole compound in 100% DMSO to yield a 10 mM stock.

    • Self-Validation Check: Visually inspect and sonicate for 5 minutes. The solution must be completely optically clear with no micro-particulates.

  • Serial Dilution: In a 96-well plate, prepare a 2-fold serial dilution of the DMSO stock.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 2%).

  • Thermodynamic Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle shaking.

  • Turbidimetric Validation: Read the absorbance at 620 nm using a microplate reader.

    • Causality: True solutions do not absorb or scatter light at 620 nm. A sudden spike in absorbance indicates the exact concentration threshold where the compound nucleates and forms insoluble aggregates.

Protocol B: Preparation of HP- β -CD Inclusion Complexes (Co-Precipitation Method)

Objective: Shield the hydrophobic domains of the imidazole compound to achieve high aqueous solubility at neutral pH.

  • Carrier Solution: Dissolve HP- β -CD in molecular biology grade water to a concentration of 20% (w/v). Heat gently to 45°C to ensure complete dissolution.

  • API Solution: Dissolve the imidazole derivative in a minimal volume of a volatile organic solvent (e.g., ethanol).

  • Complexation: Dropwise, add the API solution into the stirring HP- β -CD solution.

    • Causality: Slow addition prevents local supersaturation, giving the hydrophobic molecules time to partition into the cyclodextrin cavities rather than aggregating with each other.

  • Solvent Evaporation: Stir the mixture in an open vessel under a gentle stream of nitrogen gas for 4-6 hours to completely evaporate the organic solvent.

  • Validation & Filtration: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized imidazole compound. Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes; the absence of a visible pellet confirms complete, stable complexation.

References

  • Wikipedia Contributors. "Imidazole." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Saokham, P., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Molecules 2018, 23(5), 1161. Available at:[Link]

  • Iohara, D., et al. "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers." Molecular Pharmaceutics 2023. Available at:[Link]

troubleshooting inconsistent results in biological assays with novel compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I frequently see promising drug discovery campaigns derailed by false positives, irreproducible data, and intractable hits. When novel compounds yield inconsistent biological readouts, the root cause rarely lies in the target biology itself; instead, it is almost always a breakdown in the physical chemistry of the assay.

This technical guide provides a mechanistic framework to diagnose and eliminate compound-mediated assay interference, ensuring your data reflects genuine pharmacology rather than experimental artifacts.

Diagnostic Workflow: Identifying the Root Cause

Before diving into specific troubleshooting guides, use the following diagnostic logic to categorize the physical or chemical behavior of your problematic compounds.

DiagnosticWorkflow Start Inconsistent Assay Results Detected CheckDose Check Dose-Response (Hill Slope) Start->CheckDose SteepSlope Steep Hill Slope (>2.0)? CheckDose->SteepSlope FlatSlope Flat / Bell-Shaped Curve? CheckDose->FlatSlope No Aggregation Suspect Colloidal Aggregation SteepSlope->Aggregation Yes Detergent Run Detergent Counter-Screen (+Triton X-100) Aggregation->Detergent Interference Suspect PAINS or Optical Interference FlatSlope->Interference Yes Solubility Check Compound Solubility / DMSO FlatSlope->Solubility No Optical Run Autofluorescence / Quenching Screen Interference->Optical Precipitation Precipitation in Aqueous Buffer? Solubility->Precipitation Acoustic Use Acoustic Dispensing or Adjust DMSO % Precipitation->Acoustic Yes

Diagnostic workflow for troubleshooting inconsistent biological assay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Aggregation & Physical Behavior

Q: My novel compound shows a highly potent IC50, but the Hill slope is unusually steep (>2.0) and the results vary between assay runs. What causes this? A: A steep Hill slope combined with run-to-run variability is a classic hallmark of colloidal aggregation[1]. At a specific concentration known as the Critical Aggregation Concentration (CAC), lipophilic small molecules undergo a phase transition to form colloidal particles (typically 50–1000 nm in radius)[2].

  • The Causality: These aggregates non-specifically adsorb proteins onto their surface, causing partial denaturation and loss of enzymatic activity[1]. Because aggregation is a cooperative phase transition rather than a 1:1 stoichiometric binding event, the onset of inhibition is extremely abrupt, resulting in an artificially steep dose-response curve[2].

Category 2: Chemical Reactivity & PAINS

Q: We are seeing flat Structure-Activity Relationships (SAR) where structurally diverse analogs all show similar, moderate activity. Are these PAINS? A: Yes, this is highly indicative of Pan-Assay Interference Compounds (PAINS)[3].

  • The Causality: PAINS often contain reactive substructures (e.g., quinones, rhodanines, enones) that act as "chemical con artists" by interfering with the assay components rather than binding a specific target pocket[3][4]. Because the readout is driven by non-specific mechanisms—such as covalent protein modification, redox cycling (producing H2O2), or metal chelation—minor structural changes to the compound do not significantly alter the apparent "activity," leading to flat SAR profiles[4].

Category 3: Optical Assay Interference

Q: How do I distinguish between a true inhibitor and a fluorescence quencher in a homogeneous proximity assay (e.g., TR-FRET or AlphaScreen)? A: Fluorescence quenching occurs when a compound absorbs the excitation or emission light of the assay's fluorophore (the Beer-Lambert effect)[5].

  • The Causality: If your compound has an absorption spectrum overlapping with the assay's emission wavelength, it will attenuate the signal[5]. In a loss-of-signal assay, this quenching perfectly mimics a positive hit[5]. To distinguish this, you must run a fluorophore-only counter-screen to measure direct signal attenuation in the absence of the biological target.

Category 4: DMSO Tolerance & Cell Viability

Q: We diluted our compound library from 100% DMSO into aqueous assay buffer, and our cell-based assay results are highly variable. What went wrong? A: You are likely encountering a combination of compound precipitation and DMSO-induced cytotoxicity.

  • The Causality: When highly lipophilic compounds are rapidly diluted into aqueous media, they often crash out of solution, leading to variable dosing[6]. Furthermore, different cell lines have strict DMSO tolerance limits. Exceeding 0.1% - 0.2% DMSO in sensitive cell lines can induce stress responses, inhibit proliferation, or cause cell death, completely confounding your phenotypic readout[7][8].

Quantitative Data & Reference Tables

Table 1: Diagnostic Signatures of Assay Interference

Interference MechanismPrimary SymptomDiagnostic AssayResolution / Triage Action
Colloidal Aggregation Steep Hill slope (>2), detergent sensitivityAmpC β-lactamase counter-screen, DLSAdd 0.01% Triton X-100 to assay buffer
PAINS / Reactivity Flat SAR, time-dependent inhibitionRedox/thiol counter-screenTriage compound from development
Fluorescence Quenching Loss-of-signal in primary assayFluorophore-only counter-screenSwitch to orthogonal readout (e.g., Absorbance)
DMSO Toxicity Reduced cell viability in controlsCellTiter-Glo / DELFIA proliferationKeep DMSO < 0.2%, use Acoustic Dispensing

Table 2: Recommended DMSO Tolerance Limits by Assay Type [7][8]

Assay TypeTypical Max DMSO TolerancePrimary Risk of Exceedance
Cell-based (Primary Cells) 0.1% - 0.2%Cytotoxicity, altered phenotype
Cell-based (Immortalized) 0.2% - 0.5%Proliferation inhibition, stress response
High-Content Screening (HCS) 0.3% - 0.5%Morphological artifacts, nuclear condensation
Biochemical (Enzymatic) 1.0% - 5.0%Enzyme denaturation, kinetic shifts

Experimental Protocols: Self-Validating Counter-Screens

To ensure scientific integrity, every suspected artifact must be empirically validated. Use these step-by-step methodologies to confirm interference.

Protocol 1: Detergent-Based Counter-Screen for Colloidal Aggregation

Rationale: The E. coli AmpC β-lactamase enzyme is highly sensitive to colloidal aggregation but highly resistant to non-ionic detergents. True aggregators will inhibit AmpC in standard buffer, but this inhibition will be abolished upon the addition of detergent[2][9].

  • Prepare Reagents: Prepare a 10 nM solution of AmpC β-lactamase and a 50 µM solution of nitrocefin (substrate) in 50 mM potassium phosphate buffer (pH 7.0).

  • Create Test Conditions: Split the buffer into two batches:

    • Condition A: Buffer alone.

    • Condition B: Buffer + 0.01% (v/v) Triton X-100.

  • Compound Incubation: Incubate the test compound (at its IC50 concentration) with AmpC in both Condition A and Condition B for 15 minutes at room temperature.

  • Initiate Reaction: Add nitrocefin to all wells to initiate the reaction.

  • Readout: Measure absorbance at 482 nm kinetically for 5 minutes.

  • Self-Validation Logic:

    • If the compound inhibits AmpC in Condition A but loses activity in Condition B, it is a confirmed colloidal aggregator.

    • If the compound inhibits AmpC equally in both conditions, it is a rare true AmpC inhibitor (or reactive PAINS).

Protocol 2: Fluorescence Quenching Counter-Screen

Rationale: To prove a compound is a quencher, you must demonstrate that it reduces the fluorescence of the assay's detection fluorophore in a target-free environment[5].

  • Prepare Fluorophore Baseline: Dilute the specific fluorophore used in your primary assay (e.g., AlexaFluor 488, Europium) in 1X assay buffer to achieve a signal approximately 50% of the detector's maximum linear range.

  • Compound Titration: Dispense the test compound into a 384-well plate in a 10-point dose-response curve. Critical Control: Include a known quencher (e.g., tartrazine or brilliant black) as a positive control.

  • Incubation: Add the fluorophore solution to the compounds. Incubate for 10 minutes to allow for equilibration.

  • Readout: Read the plate at the exact excitation/emission wavelengths used in your primary assay.

  • Self-Validation Logic:

    • Calculate the standard deviation (SD) of the DMSO-only control wells.

    • If the test compound causes a signal reduction greater than 3 SD from the baseline at screening concentrations, it is a confirmed fluorescence quencher and the primary assay data must be discarded[5].

References

  • Pan-assay interference compounds - Wikipedia. Wikipedia Foundation. URL:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PubMed Central (PMC). URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds. PubMed Central (PMC). URL:[Link]

  • Screening assay requirements. Walter and Eliza Hall Institute of Medical Research (WEHI). URL: [Link]

  • Colloidal aggregation. Shoichet Lab, University of Toronto. URL: [Link]

  • Achieving accurate compound concentration in cell-based screening: validation of acoustic droplet ejection technology. PubMed. URL:[Link]

  • Assay Interference by Aggregation - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Technical Support Center: Stability of Acrylic Acid Derivatives in Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of reagent stability in achieving reproducible and reliable experimental outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice for managing the long-term storage stability of acrylic acid and its derivatives.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of acrylic acid derivatives.

Q1: What are the ideal storage conditions for acrylic acid and its esters?

A: Acrylic acid and its derivatives should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[1] The ideal temperature range is between 15°C and 25°C (59°F to 77°F).[2][3][4][5] This specific range is critical to prevent both freezing and the acceleration of degradation pathways like dimerization and polymerization.[2][6]

Q2: Why is oxygen necessary for storing monomers stabilized with MEHQ?

A: The most common inhibitor, hydroquinone monomethyl ether (MEHQ), requires the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[2][4][7][8] Storing these monomers under an inert atmosphere, such as nitrogen, will render the MEHQ inhibitor ineffective and can lead to rapid, spontaneous polymerization.[4][8] For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content by aerating the material.[3][4][5]

Q3: My glacial acrylic acid has frozen. What is the correct procedure for thawing it?

A: Improper thawing of frozen acrylic acid is extremely hazardous and can lead to violent polymerization.[3][5] During freezing, the inhibitor (like MEHQ) and dissolved oxygen concentrate in the remaining liquid, leaving the solid crystals inhibitor-deficient.[2][9] NEVER use direct heat, such as steam, to thaw the container.[2][4] The recommended method is to warm the container slowly in a water bath with a temperature not exceeding 35-40°C.[10][11] Throughout the process, the material should be gently agitated or stirred to ensure the inhibitor is redistributed evenly.[10][12]

Q4: What are the visible signs of degradation in my acrylic monomer?

A: The most obvious sign is an increase in viscosity or the presence of solid polymer precipitates. Hazy or cloudy appearance can be an early sign of incipient polymerization.[8] Other indicators include a change in color (discoloration), which can result from contamination, particularly from corrosion of improper storage containers.[2]

Q5: What is the expected shelf life of an inhibited acrylic monomer?

A: When stored under the recommended conditions (15-25°C, under air), a shelf life of one year can be expected for many acrylic acid derivatives.[3][4][5] However, some suppliers may only guarantee the product for shorter periods, such as one month after delivery.[12] Always adhere to a "first-in-first-out" inventory principle to minimize overstorage.[3][4] It's important to note that some degradation, like dimer formation, occurs continuously and is a function of time and temperature.[4]

Q6: What materials are suitable for storing acrylic acid and its derivatives?

A: Recommended materials for storage tanks, pipelines, and containers include stainless steel, glass, aluminum, and polyethylene.[2][10][12] Materials to avoid are unalloyed steel, copper, and brass, as acrylic acid is corrosive to them and the resulting metal salts can induce polymerization.[2]

Troubleshooting Guide: Specific Stability Issues

This section provides a deeper dive into specific problems you may encounter, explaining the underlying chemistry and offering step-by-step solutions.

Issue 1: Spontaneous Polymerization (Increased Viscosity or Solidification)

Question: My monomer, which was previously a clear liquid, has become viscous, hazy, or has completely solidified in the container. What happened and how can I prevent this?

Answer: This is the most critical stability issue and indicates uncontrolled, spontaneous polymerization. This is a highly exothermic reaction that can, in bulk storage, lead to a dangerous runaway reaction.[13]

Causality: Acrylic monomers possess a reactive double bond that can undergo free-radical polymerization. This process is normally held in check by a polymerization inhibitor. Spontaneous polymerization occurs when the inhibitor system fails due to one or more of the following reasons:

  • Inhibitor Depletion: The inhibitor is consumed over time as it quenches radicals. This process is accelerated by elevated temperatures.

  • Lack of Oxygen: As discussed in the FAQ, inhibitors like MEHQ are ineffective without dissolved oxygen.[2][8]

  • High Temperatures: Heat accelerates the natural formation of free radicals, overwhelming the inhibitor.[2][6]

  • Contamination: Contaminants such as rust (iron oxides), peroxides, or strong acids/bases can initiate polymerization.[2][10]

  • UV Light Exposure: UV radiation can generate free radicals and initiate polymerization.[6][10]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Mechanism Initiator Heat, Light, Contaminants Radical Free Radical (R•) Initiator->Radical generates Monomer1 Acrylate Monomer Growing_Chain Growing Polymer Chain (P•) Radical->Monomer1 attacks Monomer2 Acrylate Monomer Growing_Chain->Monomer2 adds to Polymer Stable Polymer (Solid/Viscous) Growing_Chain->Polymer results in Monomer2->Growing_Chain extends chain Inhibitor Inhibitor (e.g., MEHQ + O2) Radical2 Free Radical (R•) Inhibitor->Radical2 scavenges Inactive Inactive Species Radical2->Inactive converts to cluster_main Acrylic Acid Derivative Stability Issues cluster_poly Polymerization cluster_dimer Dimerization (Acrylic Acid) cluster_hydrolysis Hydrolysis (Acrylate Esters) Monomer Acrylic Acid or Acrylate Ester Polymer Polymer (Solid/Viscous) Monomer->Polymer Heat, Light, Contaminants Dimer Diacrylic Acid Monomer->Dimer Time, Temp Acid Acrylic Acid + Alcohol Monomer->Acid Water (H2O), Acid/Base

Sources

Validation & Comparative

head-to-head study of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of CDC-like Kinases (CLKs) and the Need for Selective Inhibitors

The CDC-like kinase (CLK) family, comprising four isoforms (CLK1, CLK2, CLK3, and CLK4), are crucial regulators of pre-mRNA splicing, a fundamental process for generating protein diversity.[1] These dual-specificity kinases phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[2] Upon phosphorylation, SR proteins are released into the nucleoplasm, where they guide the spliceosome machinery to the correct splice sites on pre-mRNA.[3] Dysregulation of CLK activity has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1]

The development of potent and selective small molecule inhibitors is paramount for dissecting the specific roles of individual CLK isoforms and for validating them as therapeutic targets. Off-target effects of kinase inhibitors can lead to ambiguous experimental results and potential toxicity.[1] This guide provides a detailed head-to-head comparison of two widely used CLK1 inhibitors, Clk1-IN-1 and SGC-CLK-1, with a focus on their biochemical potency, kinome-wide selectivity, and cellular activity. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision when selecting a CLK inhibitor for their studies.

CLK Signaling Pathway Overview

CLKs are integral to the regulation of gene expression through their role in alternative splicing. The pathway is initiated by the phosphorylation of SR proteins by CLKs, which in turn modulates the assembly of the spliceosome and the selection of splice sites. This process is autoregulated, as CLKs can influence the splicing of their own pre-mRNAs.[2] Furthermore, CLK1 is integrated into broader cellular signaling networks, including the Hippo/YAP pathway, which is often dysregulated in cancer.[4][5][6]

CLK_Signaling_Pathway CLK Signaling Pathway in Splicing Regulation cluster_nucleus Nucleus CLK1 CLK1 SR_Proteins SR Proteins (inactive) CLK1->SR_Proteins phosphorylates Hippo_YAP Hippo/YAP Pathway CLK1->Hippo_YAP activates pSR_Proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Protein Synthesis Protein Synthesis Clk1_IN_1 Clk1-IN-1 Clk1_IN_1->CLK1 inhibits SGC_CLK_1 SGC-CLK-1 SGC_CLK_1->CLK1 inhibits

CLK signaling pathway and points of inhibition.

Biochemical Potency and Selectivity: A Comparative Analysis

The efficacy and specificity of a kinase inhibitor are defined by its potency against the intended target and its broader activity across the human kinome.

Potency Against the CLK Family

Both Clk1-IN-1 and SGC-CLK-1 are potent inhibitors of CLK1, but they exhibit different profiles against other CLK family members.

Target KinaseClk1-IN-1 IC50 (nM)SGC-CLK-1 IC50 (nM)
CLK1 2[1]13[1][7]
CLK2 31[1]4[1][7]
CLK3 Not Available363[7][8]
CLK4 8[1]46[7][8]
A lower IC50 value indicates higher potency.

Interpretation:

  • Clk1-IN-1 is a highly potent inhibitor of CLK1 and CLK4.[1]

  • SGC-CLK-1 is a potent inhibitor of CLK1, CLK2, and CLK4, with particularly high potency against CLK2.[1][7][8] It is a weak inhibitor of CLK3.[7][8]

Kinome-wide Selectivity

A critical differentiator between these two inhibitors is the extent of their kinome-wide characterization.

InhibitorKey Off-TargetsSelectivity Profiling Method
Clk1-IN-1 DYRK1A (most significant noted)[1]Comprehensive kinome-wide screen not readily available in primary literature.[1]
SGC-CLK-1 HIPK1, HIPK2, STK16[7][8]KINOMEscan® against 403 kinases.[8][9]

Interpretation:

  • Clk1-IN-1 should be used with caution in experiments where effects on DYRK1A could confound results.[1]

  • SGC-CLK-1 offers a higher degree of confidence in its selectivity due to extensive and publicly available kinome-wide profiling data.[8][9] This makes it a more suitable tool when a precise understanding of off-target effects is crucial.

Cellular Target Engagement and Activity

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing an inhibitor's ability to engage its target within a living cell.

The NanoBRET® Target Engagement Intracellular Kinase Assay is a powerful method for quantifying compound binding to a kinase in live cells.[10] SGC-CLK-1 has been characterized using this technology, providing valuable insights into its cellular potency.

Target KinaseSGC-CLK-1 Cellular IC50 (nM)
CLK1 165[9]
CLK2 58[8]
CLK4 100[9]

Interpretation:

  • SGC-CLK-1 effectively engages CLK1, CLK2, and CLK4 in a cellular environment, with the highest affinity observed for CLK2.[8][9] The rightward shift in IC50 values compared to biochemical assays is expected and can be attributed to factors such as cell permeability and competition with endogenous ATP.[11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 value of a kinase inhibitor using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).[12]

Biochemical_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow A 1. Compound Dilution Prepare serial dilutions of the inhibitor. C 3. Inhibitor Addition Add diluted inhibitor or vehicle (DMSO) to wells. A->C B 2. Reaction Setup Add kinase, substrate, and buffer to plate. B->C D 4. Initiate Reaction Add ATP to start the kinase reaction. C->D E 5. Incubation Incubate at a controlled temperature (e.g., 30°C). D->E F 6. Stop Reaction & Detect Signal Add Kinase-Glo® reagent. E->F G 7. Luminescence Reading Measure signal with a plate reader. F->G H 8. Data Analysis Calculate IC50 values. G->H

Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO. A typical starting concentration for the highest dose is 100 µM.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), prepare a master mix containing the recombinant CLK1 enzyme and its substrate (e.g., a synthetic peptide).

  • Assay Plate Setup: Add the reaction mixture to the wells of a 96- or 384-well white, opaque assay plate.

  • Inhibitor Addition: Transfer the serially diluted inhibitor to the assay plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[12]

  • Luminescence Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity.[12] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-based Target Engagement Assay (NanoBRET®)

This protocol outlines the general steps for measuring the binding of an inhibitor to a target kinase in live cells using the NanoBRET® Target Engagement Assay.[10][11]

Cell_Based_Assay_Workflow NanoBRET® Target Engagement Assay Workflow A 1. Cell Transfection Transfect cells with NanoLuc®-kinase fusion vector. B 2. Cell Seeding Seed transfected cells into an assay plate. A->B C 3. Compound Addition Add serially diluted inhibitor to the cells. B->C D 4. Tracer Addition Add the NanoBRET® fluorescent tracer. C->D E 5. Incubation Incubate at 37°C in a CO2 incubator. D->E F 6. Signal Detection Add Nano-Glo® Substrate and read BRET signal. E->F G 7. Data Analysis Calculate IC50 values from the dose-response curve. F->G

Workflow for the NanoBRET® target engagement assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the CLK1 kinase fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a 96- or 384-well white assay plate and allow them to attach overnight.

  • Compound Dosing: Prepare a serial dilution of the inhibitor in Opti-MEM® I Reduced Serum Medium. Add the diluted inhibitor to the cells.

  • Tracer Addition: Add the cell-permeable NanoBRET® fluorescent tracer, which binds to the ATP-binding site of the kinase, to all wells.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the inhibitor and tracer to reach binding equilibrium.

  • Signal Detection: Add the Nano-Glo® Substrate to the wells. This substrate is catalyzed by NanoLuc® luciferase to produce a luminescent signal.

  • BRET Measurement: Immediately measure the BRET signal using a plate reader equipped with two filters to detect the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: The BRET ratio is calculated from the acceptor and donor emission values. The inhibitor displaces the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion and Recommendations

The choice between Clk1-IN-1 and SGC-CLK-1 depends on the specific requirements of the research.

  • Choose Clk1-IN-1 for applications where maximal potency against CLK1 is the primary consideration, and potential off-target effects on DYRK1A can be controlled for or are not a concern.[1]

  • Choose SGC-CLK-1 when a well-characterized, highly selective inhibitor of CLK1, CLK2, and CLK4 is required.[1][8] Its comprehensive, publicly available selectivity data and cellular target engagement profile make it the superior choice for studies demanding a high level of confidence in the specificity of CLK inhibition.[1][9]

By carefully considering the data presented in this guide, researchers can select the most appropriate chemical probe to advance their investigations into the biological roles of CLK kinases and their potential as therapeutic targets.

References

  • SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC. (URL: [Link])

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - MDPI. (URL: [Link])

  • SGC-CLK-1 A chemical probe for CLK1, CLK2, and CLK4 - Structural Genomics Consortium. (URL: [Link])

  • SGC-CLK-1 (CAF-170): a. SGC-CLK-1 structure b. SGC-CLK-1 KINOMEscan® selectivity data visualized on the kinase phylogenetic tree... - ResearchGate. (URL: [Link])

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. (URL: [Link])

  • CLK1 Promotes Myeloid-Derived Suppressor Cell Trafficking and Reprograms the Tumor Microenvironment by activating Hippo/YAP signaling in Colorectal Cancer - AACR Journals. (URL: [Link])

  • 1195 - Gene ResultCLK1 CDC like kinase 1 [ (human)] - NCBI. (URL: [Link])

  • CLK1 Promotes Myeloid-Derived Suppressor Cell Trafficking and Reprograms the Tumor Microenvironment by activating Hippo/YAP signaling in Colorectal Cancer. | Read by QxMD. (URL: [Link])

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (URL: [Link])

  • CLK1 Activates YAP to Promote Intrahepatic Cholangiocarcinogenesis - PubMed. (URL: [Link])

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (URL: [Link])

  • KINASE PROFILING & SCREENING - Reaction Biology. (URL: [Link])

  • DCLK1-IN-1 - the Chemical Probes Portal. (URL: [Link])

  • Kinase Assays with Myra - Bio Molecular Systems. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. (URL: [Link])

  • Understanding selectivity of CLK kinase inhibitors: structural insights with 3decision. (URL: [Link])

  • Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, appearing in a vast array of therapeutic agents, from antifungal drugs to histamine receptor antagonists.[1] However, like many heterocyclic compounds, imidazoles can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP450) enzymes in the liver.[2][3] This metabolic liability can curtail a drug candidate's in vivo half-life and bioavailability, hindering its therapeutic potential. A proven and widely adopted strategy to overcome this challenge is the selective incorporation of fluorine into the molecule.[4][5]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated imidazoles. We will explore the mechanistic rationale behind fluorine's stabilizing effects, present comparative data, and provide detailed experimental protocols for assessing metabolic stability in your own research.

The Mechanistic Underpinning: Why Fluorination Enhances Stability

The primary role of drug metabolism is to convert foreign compounds (xenobiotics) into more water-soluble forms that can be easily excreted. This is largely carried out by the CYP450 superfamily of enzymes.[3] These enzymes often target specific, chemically vulnerable sites on a molecule, known as "metabolic soft spots." For aromatic and heterocyclic rings like imidazole, these soft spots are typically carbon-hydrogen (C-H) bonds, which are susceptible to oxidative attack (e.g., hydroxylation).

The strategic replacement of a hydrogen atom with fluorine at such a soft spot can dramatically enhance metabolic stability for several key reasons:

  • Superior Bond Strength : The carbon-fluorine (C-F) bond is significantly stronger (e.g., Ph-F ≈ 126 kcal/mol) than a typical carbon-hydrogen bond (Ph-H ≈ 113 kcal/mol).[6] This high bond-dissociation energy makes it far more difficult for CYP450 enzymes to break the C-F bond and oxidize that position, effectively "blocking" the metabolic pathway at that site.[7][8]

  • Electronic Perturbations : As the most electronegative element, fluorine powerfully withdraws electron density from the imidazole ring.[7] This electronic perturbation can lower the energy of the highest occupied molecular orbital (HOMO), making the molecule less susceptible to the initial electrophilic attack by the activated heme center of the CYP450 enzyme.[3]

  • Altered Enzyme Affinity : Beyond simply blocking a site of attack, fluorination can also change how the molecule fits into and interacts with the enzyme's active site.[6] This can perturb the binding affinity (Ka) between the drug and the enzyme, which may reduce the overall rate of metabolism.[3] While this effect is complex and difficult to predict, it remains a significant contributing factor.[3][6]

Comparative Metabolic Stability: A Data-Driven Overview

The tangible benefit of fluorination is best illustrated through quantitative data. In vitro metabolic stability assays consistently demonstrate that fluorinated analogs exhibit superior stability profiles compared to their non-fluorinated parent compounds. This is characterized by a longer half-life (t½) and lower intrinsic clearance (CLint) when incubated with liver microsomes, which are vesicle-like artifacts rich in CYP450 enzymes.[4][9]

The following table summarizes representative data from various studies, illustrating the consistent trend of enhanced metabolic stability conferred by fluorination. While these examples are not all exclusively imidazole-based, they demonstrate a universally applicable principle in medicinal chemistry.

Compound Pair Modification Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Species Reference
Parent Indole (UT-155) Non-fluorinated12.35Not ReportedMouse[10]
4-Fluoro-indazole analog Monofluorinated13.29Not ReportedMouse[10]
CF3-substituted analog Trifluoromethylated53.711.29Mouse[10]
Parent Compound Non-fluorinatedPoor (t½ = 1 h, in vivo)Not ReportedMouse[6]
Fluorinated Analog Fluorine added to block hydroxylationImproved (t½ = 3 h, in vivo)Not ReportedMouse[6]
Risperidone Non-fluorinatedBaselineBaselineHuman[11]
9-Fluororisperidone Fluorinated16x more stableNot ReportedHuman[11]
Celecoxib Non-fluorinatedBaselineBaselineHuman[11]
4'-Fluorocelecoxib Fluorinated4x more stableNot ReportedHuman[11]

Interpretation of Data: The trend is clear and consistent. The introduction of fluorine, particularly at a known metabolic soft spot, leads to a marked increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. This signifies that the compound is being broken down more slowly, a critical attribute for developing a successful drug with a desirable pharmacokinetic profile.

Experimental Protocol: In Vitro Microsomal Stability Assay

To provide actionable guidance for researchers, we present a detailed, self-validating protocol for a standard in vitro metabolic stability assay using liver microsomes. This assay is a workhorse in early drug discovery for ranking compounds based on their metabolic liabilities.[12][13]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated imidazole analogs upon incubation with liver microsomes.[4][12]

Materials and Reagents
  • Test Compounds: Fluorinated and non-fluorinated imidazole analogs, dissolved in DMSO (e.g., 10 mM stock).

  • Liver Microsomes: Pooled from the desired species (human, rat, mouse), stored at -80°C.[14]

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

  • Cofactor Solution: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13] The cofactor NADPH is essential for CYP450 enzyme activity.[12]

  • Quenching Solution: Ice-cold acetonitrile or methanol containing an appropriate internal standard (for LC-MS/MS analysis).[15][16]

  • Control Compounds: Compounds with known metabolic stability (e.g., high-turnover like Dextromethorphan, low-turnover like Diclofenac).[16]

  • Equipment: 96-well plates, multichannel pipettes, incubator (37°C), plate shaker, centrifuge, LC-MS/MS system.[15]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Test Compounds (1 µM final) - Microsomes (0.5 mg/mL) - NADPH System prep_plates Aliquot Microsomes and Test Compounds into Plate prep_reagents->prep_plates pre_warm Pre-warm plate to 37°C prep_plates->pre_warm start_rxn Initiate Reaction: Add NADPH System pre_warm->start_rxn incubate Incubate at 37°C with shaking (0, 5, 15, 30, 45 min) start_rxn->incubate quench Terminate Reaction at Time Points: Add Ice-Cold Acetonitrile + IS incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant lcms LC-MS/MS Analysis: Quantify Remaining Parent Compound supernatant->lcms calc Data Analysis: Calculate % Remaining, t½, CLint lcms->calc

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure
  • Preparation:

    • Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[4][17]

    • Prepare the test compound working solutions by diluting the DMSO stock into the buffer to achieve the final desired incubation concentration (e.g., 1 µM).[17]

    • Aliquot the microsomal suspension into a 96-well plate. Add the test and control compounds to their respective wells.[14]

    • Crucial Control: Prepare parallel incubations without the NADPH cofactor. Any compound loss in these wells indicates chemical instability rather than enzymatic metabolism.[17]

  • Incubation:

    • Pre-incubate the plate containing microsomes and test compounds at 37°C for approximately 5-10 minutes to equilibrate the temperature.[16]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus NADPH" controls).[13]

    • Incubate the plate at 37°C with consistent shaking.[13]

  • Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-4 times the incubation volume) containing the internal standard.[12][16] The cold solvent serves to immediately halt all enzymatic activity and precipitate the microsomal proteins.[12]

  • Sample Preparation for Analysis:

    • Once all time points are collected, centrifuge the 96-well plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[13]

    • Carefully transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.[13]

  • Analysis:

    • Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.[12] The peak area ratio of the analyte to the internal standard is used for accurate quantification.[16]

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining parent compound versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is then calculated using the formula:

    • t½ = 0.693 / k [18]

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance, a measure of the metabolic capacity of the liver for a given compound, is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) [16][18]

The Metabolic Fate: A Visual Comparison

The fundamental difference in the metabolic pathway between a non-fluorinated and a fluorinated imidazole can be visualized as follows. The non-fluorinated compound has a C-H bond that is a prime target for oxidation, while the fluorinated analog has a robust C-F bond that shields the molecule from this metabolic attack.

Caption: Fluorination blocks CYP450-mediated oxidative metabolism.

Conclusion

The strategic incorporation of fluorine into imidazole-based molecules is a proven and highly effective strategy for enhancing metabolic stability.[4] By blocking sites susceptible to CYP450-mediated oxidation, medicinal chemists can significantly prolong a compound's half-life and reduce its clearance, leading to improved pharmacokinetic properties.[7][8] The principles and experimental protocols outlined in this guide provide a framework for objectively comparing fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the drug discovery and development process. Understanding and applying these concepts is crucial for advancing promising lead compounds toward clinical success.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information.
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  • Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
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  • Breaking C-F bonds in drugs. (2023, May 12). Hypha Discovery.
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  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (2011). United Arab Emirates University.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. (2021, August 12). RSC Publishing.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances.
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  • Protein dynamics and imidazole binding in cytochrome P450 enzymes. (2006, October 25). Portland Press.
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  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC. (n.d.). National Center for Biotechnology Information.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.
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  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. (2002, March 15). PubMed.
  • Synthesis of fluorinated imidazoles. (n.d.). ResearchGate.
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  • Base-promoted electrophilic fluorination of imidazoles using NFSI to... (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Validating Mechanism of Action: Genetic vs. Chemical Probes

Author: BenchChem Technical Support Team. Date: March 2026

The Core Principle: Orthogonality in Target Validation

Experimental Logic: The Power of Orthogonal Approaches

G cluster_chem Chemical Approach cluster_genetic Genetic Approach chem_probe Chemical Probe (e.g., Inhibitor) pheno_A Observed Phenotype A chem_probe->pheno_A Leads to conclusion High-Confidence MoA Validation pheno_A->conclusion If Phenotype A == Phenotype B gene_ko Genetic Perturbation (e.g., CRISPR KO) pheno_B Observed Phenotype B gene_ko->pheno_B Leads to pheno_B->conclusion If Phenotype B == Phenotype A

Caption: Orthogonal validation using chemical and genetic probes.

Genetic Probes: The Precision of Genome Engineering

Genetic tools offer the ultimate specificity by directly manipulating the source code of the cell. They answer the question: "What happens when the target protein is never made, or its function is genetically ablated?"

CRISPR-Cas9: The Gold Standard for Loss-of-Function

CRISPR-Cas9 has become the cornerstone of modern target validation.[3][4][5][6] By generating a permanent gene knockout, it provides an unambiguous "null" state to compare against the effects of a chemical probe.[6] This is crucial for de-validating false positives; for instance, if a potent inhibitor has no effect in a cell line where its supposed target has been knocked out, the inhibitor's observed activity must be due to off-target effects.[6]

Trustworthiness through Rigor: A single CRISPR experiment is not enough. To build a self-validating system, it is imperative to:

  • Use Multiple Guide RNAs: Employ at least two independent sgRNAs targeting different regions of the gene to ensure the phenotype isn't an artifact of a specific guide's off-target activity.

  • Rescue Experiments: Re-introducing the wild-type target gene into the knockout cell should reverse the phenotype, definitively linking the gene to the observed effect.

  • Confirm the Edit: Always verify the knockout at both the genomic (sequencing) and protein (Western Blot) levels.

RNA Interference (RNAi): Rapid, Transient Gene Silencing

Chemical Probes: Temporal Control and Dose-Dependent Insights

Chemical probes are small molecules used to modulate protein function in living systems.[12][13] Unlike genetic methods, they offer dynamic control; you can add, remove, or change the concentration of the probe to study the system's response in real-time.[13]

The Hallmarks of a High-Quality Chemical Probe

The utility of a chemical probe is entirely dependent on its quality. A poorly characterized molecule can produce misleading data.[1][2] An ideal probe must be:

  • Potent: Exhibits activity at a low concentration (typically <100 nM biochemically, <1 µM in cells) to minimize off-target risks.[2][12]

  • Selective: Shows a significant activity window (e.g., >30-fold) against other related proteins.[2][12] Even a selective probe can become non-selective at high concentrations.[12]

  • Cell-Active: It must efficiently cross the cell membrane and engage its target in a physiological context.[12]

  • Validated with a Negative Control: The existence of a structurally similar but biologically inactive analog is a powerful tool to differentiate on-target from non-specific or off-target effects.[12][14]

PROTACs: A New Paradigm of Induced Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of chemical probes.[15][16] Instead of just inhibiting a protein, these heterobifunctional molecules recruit the cell's own ubiquitin-proteasome system to specifically destroy the target protein.[15][16] This offers several advantages for target validation:

  • Event-Driven Pharmacology: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[17]

  • Accessing the "Undruggable": Since PROTACs only need to bind to a target, not inhibit its active site, they can be used to degrade proteins previously considered "undruggable."[15]

  • Closer Genetic Mimicry: Protein degradation via PROTACs more closely resembles a genetic knockout than simple inhibition does, providing a powerful chemical-genetic link.[2][18]

Comparative Guide: Choosing Your Validation Strategy

The decision to use a genetic or chemical probe depends on the specific question, the available resources, and the developmental stage of the project.

FeatureGenetic Probes (CRISPR, RNAi)Chemical Probes (Inhibitors, PROTACs)
Specificity Very high (targets the gene sequence)Variable; requires extensive selectivity profiling
Temporal Control Limited (constitutive KO) or complex (inducible systems)High (acute, reversible modulation)[13]
Dose-Response Generally binary (on/off)Allows for detailed dose-response and IC50 analysis
Off-Target Effects DNA-level off-targets (CRISPR), mRNA-level (RNAi)Off-target protein binding is a major concern[1][14]
Compensation High potential for cellular compensatory mechanismsLess likely with acute treatment
Throughput Lower (requires cell line engineering)High (amenable to automated screening)
Therapeutic Relevance Validates the target's role in a pathwayValidates the target and the "druggability" of a binding site

Experimental Protocol: CRISPR-Cas9 Knockout for MoA Validation

This protocol outlines the workflow for validating that the phenotype observed with your chemical probe is due to its on-target activity.

Objective: To generate a knockout cell line for Target Protein X to test if the absence of the protein phenocopies the effect of Inhibitor Y.

Methodology:

  • Design and Preparation (Week 1):

    • 1.1 sgRNA Design: Using a tool like ChopChop or Benchling, design two distinct sgRNAs targeting an early, conserved exon of Gene X. Include a non-targeting scramble sgRNA as a negative control.

    • 1.2 Vector Cloning: Synthesize and clone the sgRNAs into a suitable Cas9-expressing vector (e.g., one containing a puromycin resistance cassette).

    • 1.3 Plasmid Preparation: Purify high-quality plasmid DNA for transfection.

  • Transfection and Selection (Week 2):

    • 2.1 Cell Plating: Plate your chosen cell line (e.g., HEK293T) at a density that will result in 60-80% confluency on the day of transfection.

    • 2.2 Transfection: Transfect the cells with the Cas9/sgRNA plasmids using a suitable lipid-based reagent or electroporation.

    • 2.3 Antibiotic Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration. Maintain selection for 3-5 days until non-transfected control cells are eliminated.

  • Clonal Isolation and Expansion (Weeks 3-5):

    • 3.1 Single-Cell Plating: Create a single-cell suspension of the selected polyclonal population and plate at very low density (e.g., 100-200 cells per 10 cm dish).

    • 3.2 Colony Picking: After 10-14 days, identify and isolate well-separated, healthy colonies using cloning cylinders or a pipette tip.

    • 3.3 Expansion: Transfer each clone to a separate well of a 24-well plate and expand progressively to larger culture vessels.

  • Validation of Knockout Clones (Week 6):

    • 4.1 Protein-Level Validation: Perform a Western Blot on lysates from each expanded clone. Select clones that show a complete absence of the band corresponding to Target Protein X.

    • 4.2 Genomic-Level Validation: For the confirmed knockout clones, extract genomic DNA. PCR amplify the region targeted by the sgRNA and perform Sanger or next-generation sequencing to confirm the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Analysis (Week 7):

    • 5.1 Comparative Assay: Perform the key phenotypic assay on three groups: 1) Wild-type cells, 2) Scramble control cells, and 3) Validated knockout cells.

    • 5.2 Chemical Probe Treatment: Simultaneously, treat the wild-type cells with Inhibitor Y at a validated on-target concentration.

    • 5.3 Analysis: A successful validation is achieved if the phenotype of the knockout cells closely matches the phenotype of the wild-type cells treated with Inhibitor Y.

CRISPR-Cas9 Validation Workflow

G a 1. Design sgRNAs (Targeting & Scramble) b 2. Clone into Cas9 Vector a->b c 3. Transfect Cells b->c d 4. Antibiotic Selection c->d e 5. Single-Cell Dilution & Clonal Expansion d->e f 6. Screen Clones: Western Blot (Protein KO) e->f g 7. Confirm Clones: Genomic Sequencing (Indels) f->g h 8. Phenotypic Assay: Compare WT vs KO vs Inhibitor g->h

Caption: Step-by-step workflow for MoA validation using CRISPR-Cas9.

Conclusion: An Integrated and Unbiased Approach

Neither genetic nor chemical probes are infallible. Genetic perturbations can trigger long-term compensatory rewiring, while chemical probes are rarely perfectly selective. The most robust MoA validation does not rely on a single method but integrates both. By demonstrating that a phenotype can be produced by a well-characterized chemical probe and recapitulated by a specific genetic perturbation, researchers can build an undeniable, multi-faceted case for their mechanism of action, dramatically increasing the probability of success in the long and arduous journey of drug development.

References

  • Best Practices for Chemical Probes. Alto Predict. [Link]

  • Application of PROTACs in Target Identification and Target Validation. PMC - NIH. [Link]

  • Advancing target validation with PROTAC technology. Taylor & Francis Online. [Link]

  • Advancing target validation with PROTAC technology. PubMed. [Link]

  • CRISPR-Cas9 in Functional Genomics: Implications for Target Validation in Precision Oncology. Trends in Pharmaceutical Biotechnology. [Link]

  • Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • PROTAC degraders as chemical probes for studying target biology and target validation. RSC Publishing. [Link]

  • CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery. PMC - NIH. [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research, London. [Link]

  • Target Validation with CRISPR. Biocompare. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]

  • How to use chemical probes. Chemical Probes Portal. [Link]

  • Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Oxford Academic. [Link]

  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. PMC - NIH. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • RNA Interference: Mechanisms, Technical Challenges, and Therapeutic Opportunities. SpringerLink. [Link]

  • Experimental study design, procedures and postulated mechanisms of... ResearchGate. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]

  • Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. bioRxiv. [Link]

  • RNA Interference: Biology, Mechanism, and Applications. ASM Journals. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC - NIH. [Link]

  • Molecular mechanisms of RNA interference. PMC - NIH. [Link]

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benchmarking the potency of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid against known standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of the novel compound, 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid. Our focus will be on its inhibitory activity against its putative target, Histidine Ammonia-Lyase (HAL), a key enzyme in histidine metabolism. We will objectively compare its performance with established standards, supported by detailed experimental protocols and data analysis methodologies.

Introduction: The Rationale for Targeting Histidine Ammonia-Lyase

Histidine Ammonia-Lyase (HAL; EC 4.3.1.3) catalyzes the non-oxidative deamination of L-histidine to urocanic acid, the first committed step in the catabolism of this essential amino acid.[1][2] Dysregulation of this pathway has been implicated in various physiological and pathological processes, making HAL a compelling target for therapeutic intervention. The structural characteristics of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid, particularly the imidazole ring and the acrylic acid moiety, suggest a competitive or mechanism-based inhibition of HAL. The introduction of a fluorine atom can significantly alter the electronic properties and binding affinity of a molecule, potentially leading to enhanced potency and selectivity.[3]

This guide will delineate a robust in vitro methodology to quantify the inhibitory potential of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid and compare it against a well-characterized standard inhibitor.

Core Principle: In Vitro Enzyme Inhibition Assay

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[4] We will employ a continuous spectrophotometric assay to monitor the enzymatic activity of HAL. The reaction catalyzed by HAL, the conversion of L-histidine to urocanic acid, is conveniently monitored by the increase in absorbance at 277 nm, the characteristic wavelength for urocanic acid.[5]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the comprehensive workflow for determining the IC50 of 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid and the standard inhibitor against Histidine Ammonia-Lyase.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitors) plate_setup 96-Well Plate Setup (Controls and Test Compounds) reagent_prep->plate_setup Dispense initiate_reaction Initiate Reaction (Add Enzyme) plate_setup->initiate_reaction Start Assay kinetic_read Kinetic Measurement (Absorbance at 277 nm) initiate_reaction->kinetic_read Monitor rate_calc Calculate Initial Velocities kinetic_read->rate_calc Generate Data inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Determination (Non-linear Regression) inhibition_calc->ic50_calc comparison Comparative Potency Data ic50_calc->comparison Final Output

Caption: Workflow for Benchmarking Inhibitor Potency.

Detailed Experimental Protocols

Materials and Reagents
  • Enzyme: Histidine Ammonia-Lyase from Pseudomonas putida (lyophilized powder). A reliable commercial source is recommended to ensure lot-to-lot consistency.

  • Substrate: L-Histidine (Sigma-Aldrich, Cat. No. H8000 or equivalent).

  • Test Compound: 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid.

  • Standard Inhibitor: 1-amino-2-imidazol-4'-ylethylphosphonic acid (a potent reversible inhibitor of P. putida HAL).[6]

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.

  • Equipment:

    • UV-transparent 96-well microplates.

    • Multichannel pipette.

    • Microplate spectrophotometer capable of kinetic measurements at 277 nm.

Preparation of Solutions
  • Assay Buffer (100 mM Tris-HCl, pH 9.0): Dissolve 12.11 g of Tris base in approximately 900 mL of deionized water. Adjust the pH to 9.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.

  • L-Histidine Stock Solution (100 mM): Dissolve 1.55 g of L-histidine in 100 mL of Assay Buffer.

  • Enzyme Stock Solution (1 mg/mL): Reconstitute the lyophilized HAL in cold Assay Buffer to a final concentration of 1 mg/mL. Store on ice and prepare fresh daily. The optimal working concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Stock Solutions (10 mM): Dissolve 2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid and the standard inhibitor in DMSO to a final concentration of 10 mM.

Assay Procedure
  • Prepare Serial Dilutions of Inhibitors: In a separate 96-well plate, perform serial dilutions of the inhibitor stock solutions in DMSO. This will be your inhibitor source plate.

  • Set up the Assay Plate:

    • Blank wells: 198 µL of Assay Buffer.

    • Control wells (No inhibitor): 178 µL of Assay Buffer and 2 µL of DMSO.

    • Inhibitor wells: 178 µL of Assay Buffer and 2 µL of the corresponding inhibitor dilution from the source plate.

  • Add Substrate: Add 20 µL of the 100 mM L-Histidine stock solution to all wells except the blank wells. This results in a final substrate concentration of 10 mM.

  • Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Add 20 µL of the HAL working solution to all wells except the blank wells. The final reaction volume will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate spectrophotometer and measure the increase in absorbance at 277 nm every 30 seconds for 10-15 minutes at 37°C.

Data Analysis and Interpretation

  • Calculate Initial Reaction Velocities: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀ of inhibitor well / V₀ of control well)] x 100

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for each inhibitor.

The following diagram illustrates the relationship between inhibitor concentration and enzyme activity, leading to the determination of the IC50 value.

G cluster_0 Dose-Response Curve Inhibitor Concentration (log) Inhibitor Concentration (log) log[Inhibitor] Enzyme Activity (%) Enzyme Activity (%) IC50 Curve

Sources

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